molecular formula C10H10FIO B3052386 4'-Fluoro-4-iodobutyrophenone CAS No. 40862-32-6

4'-Fluoro-4-iodobutyrophenone

Cat. No.: B3052386
CAS No.: 40862-32-6
M. Wt: 292.09 g/mol
InChI Key: ZCNZJYVQOBYVNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Fluoro-4-iodobutyrophenone is a useful research compound. Its molecular formula is C10H10FIO and its molecular weight is 292.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-fluorophenyl)-4-iodobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FIO/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-6H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNZJYVQOBYVNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCI)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FIO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193836
Record name 4'-Fluoro-4-iodobutyrophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40862-32-6
Record name 1-(4-Fluorophenyl)-4-iodo-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40862-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Fluoro-4-iodobutyrophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040862326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Fluoro-4-iodobutyrophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-fluoro-4-iodobutyrophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.091
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4'-Fluoro-4-iodobutyrophenone CAS 40862-32-6 properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4'-Fluoro-4-iodobutyrophenone (CAS 40862-32-6): Properties, Synthesis, and Applications as a Key Precursor

Introduction

This compound, registered under CAS number 40862-32-6, is a halogenated aromatic ketone of significant interest in medicinal chemistry and radiopharmaceutical development.[1] Its structure, featuring a fluorinated phenyl ring and an iodinated alkyl chain, makes it a highly versatile synthetic intermediate. The presence of two distinct halogen atoms offers orthogonal reactivity, while the butyrophenone core is a well-established pharmacophore found in numerous centrally active agents.

This guide, designed for researchers and drug development professionals, provides a comprehensive technical overview of this compound. We will delve into its fundamental physicochemical properties, detail a robust synthetic pathway and purification protocol, and explore its primary application as a precursor for the synthesis of Positron Emission Tomography (PET) imaging agents. The insights herein are grounded in established chemical principles, providing not just procedural steps but also the causal reasoning essential for successful application and troubleshooting in a laboratory setting.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective use. These parameters govern everything from reaction kinetics and solvent selection to storage and handling.

Physicochemical Properties

The key properties of this compound are summarized in the table below. The high density and boiling point are characteristic of an aromatic compound with significant halogenation.[1][2]

PropertyValueReference(s)
CAS Number 40862-32-6[1]
Molecular Formula C₁₀H₁₀FIO[1][2]
Molecular Weight 292.09 g/mol [1]
IUPAC Name 1-(4-fluorophenyl)-4-iodobutan-1-one[1]
Appearance Data not widely published; expected to be a liquid or low-melting solid
Density 1.65 g/cm³[2]
Boiling Point 326.5 °C[2]
Flash Point 151.2 °C[2]
Refractive Index 1.575[2]
XLogP3 3.3[1]
Spectroscopic Characterization
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons on the fluorophenyl ring will appear as two multiplets in the downfield region (approx. 7.0-8.1 ppm) due to coupling with each other and the fluorine atom.[3] The three methylene (-CH₂-) groups of the butyrophenone chain will appear as triplets or multiplets in the aliphatic region (approx. 2.0-3.8 ppm).[3] The methylene group adjacent to the iodine atom will be the most downfield of the three due to the deshielding effect of the halogen.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show ten distinct carbon signals. The carbonyl carbon (C=O) will be significantly downfield (approx. 197 ppm).[3] The carbons of the fluorophenyl ring will appear in the aromatic region (approx. 115-167 ppm), with their chemical shifts and splitting patterns influenced by the strongly electronegative fluorine atom (large ¹JCF coupling constant).[3] The three aliphatic carbons will be found in the upfield region (approx. 25-45 ppm).

  • Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EI-MS) would show a molecular ion peak (M+) at m/z 292. Key fragmentation patterns would include the loss of iodine (m/z 165) and characteristic fragments of the fluorobenzoyl cation at m/z 123.[3]

Part 2: Synthesis and Purification

The most direct and industrially scalable approach to synthesizing butyrophenones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction provides a reliable method for creating the core structure of this compound.[4]

Synthetic Pathway: Friedel-Crafts Acylation

The synthesis involves the reaction of fluorobenzene with 4-iodobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3] The catalyst activates the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich fluorobenzene ring. The para-substitution is strongly favored due to the ortho,para-directing effect of the fluorine atom and steric hindrance at the ortho position.

cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_product Product Fluorobenzene Fluorobenzene Reaction Friedel-Crafts Acylation Fluorobenzene->Reaction IodoButyryl 4-Iodobutyryl Chloride IodoButyryl->Reaction AlCl3 AlCl₃ AlCl3->Reaction Activates Product This compound Reaction->Product Yields

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol is a representative methodology. Researchers must conduct their own risk assessment and optimization.

  • Reactor Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler to vent HCl gas). Ensure the entire apparatus is under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a suitable anhydrous solvent, such as dichloromethane (DCM). Cool the suspension to 0-5 °C in an ice bath.

  • Reactant Addition: Add 4-iodobutyryl chloride (1.0 equivalent) to the dropping funnel. Add the acyl chloride dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 10 °C.

  • Fluorobenzene Addition: Following the complete addition of the acyl chloride, add fluorobenzene (1.1 equivalents) dropwise via the dropping funnel, again ensuring the temperature remains low.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0-5 °C and slowly and carefully quench the reaction by adding crushed ice, followed by dilute hydrochloric acid. This step hydrolyzes the aluminum complexes and should be performed in a well-ventilated fume hood due to vigorous HCl evolution.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol

The crude product can be purified by vacuum distillation or flash column chromatography on silica gel. For chromatography, a gradient of ethyl acetate in hexane is typically effective, with the product fractions identified by TLC analysis.[3]

Part 3: Core Application - Precursor for [¹⁸F]-Radiolabeling

The primary value of this compound lies in its role as a precursor for radiolabeling, particularly for synthesizing PET tracers. The fluorine-18 (¹⁸F) isotope is the most widely used radionuclide for PET due to its favorable decay properties, including a 109.8-minute half-life and low positron energy, which allows for high-resolution imaging.[5]

The Rationale for Radiolabeling

The butyrophenone scaffold is central to many antipsychotic drugs, such as Haloperidol.[6] By replacing the terminal iodine atom of this compound with a nucleophile attached to a targeting moiety (e.g., an amine of a piperidine ring), one can synthesize various biologically active molecules. The true utility here is as a precursor for other precursors. Specifically, it can be used to synthesize a non-radioactive standard and, more importantly, a labeling precursor where the iodine serves as an excellent leaving group for nucleophilic substitution with [¹⁸F]fluoride.

For example, this compound can be reacted with a piperidine derivative to form a molecule like 1-(4-fluorophenyl)-4-(piperidin-1-yl)butan-1-one. This new molecule, possessing a terminal alkyl iodide, is now a direct precursor for radiofluorination. The process involves a nucleophilic aliphatic substitution (Sₙ2) reaction where cyclotron-produced [¹⁸F]fluoride displaces the iodide ion.

cluster_precursor Precursor cluster_reagent Radiolabeling Reagent cluster_process Process cluster_product Product Precursor Alkyl Iodide Precursor (Derived from CAS 40862-32-6) Reaction Nucleophilic Substitution (Sₙ2) Precursor->Reaction F18 [¹⁸F]Fluoride / Kryptofix F18->Reaction PET_Tracer [¹⁸F]-Labeled PET Tracer Reaction->PET_Tracer Displaces Iodide

Caption: Conceptual workflow for [¹⁸F]-radiolabeling.

Conceptual Protocol: Radiofluorination

This protocol outlines the key steps in a typical automated synthesis module.

  • [¹⁸F]Fluoride Trapping: Cyclotron-produced aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge.

  • Elution: The [¹⁸F]fluoride is eluted into the reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in a mixture of acetonitrile and water.

  • Azeotropic Drying: The water is removed by azeotropic distillation under a stream of nitrogen at elevated temperature. This step is critical for activating the poorly nucleophilic fluoride ion.[7]

  • Labeling Reaction: The labeling precursor (e.g., the alkyl iodide derivative, dissolved in an aprotic solvent like DMSO or acetonitrile) is added to the dried [¹⁸F]fluoride complex. The reaction vessel is heated (e.g., 80-120 °C) for a set time (e.g., 5-15 minutes) to facilitate the nucleophilic substitution.[7]

  • Purification: The crude reaction mixture is diluted and purified, typically using semi-preparative High-Performance Liquid Chromatography (HPLC), to separate the desired [¹⁸F]-labeled product from unreacted precursor and radioactive byproducts.

  • Formulation: The collected HPLC fraction containing the purified radiotracer is reformulated into a physiologically compatible solution (e.g., saline with ethanol) for administration.

Part 4: Analytical Methodologies

Rigorous analytical control is necessary to ensure the purity and identity of this compound before its use in subsequent synthetic steps.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for assessing the purity of the final product. A reverse-phase method provides excellent separation of the target compound from potential impurities.

  • Objective: To determine the purity of this compound by percentage area.

  • Protocol:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid often added to improve peak shape).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

    • Sample Preparation: Dissolve a small amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL.

    • Injection Volume: 10 µL.

    • Analysis: The purity is calculated from the relative peak area of the main component in the resulting chromatogram.

Part 5: Safety, Handling, and Storage

Proper safety protocols are mandatory when working with any industrial chemical.

  • Handling: this compound should be handled in a well-ventilated area, preferably a chemical fume hood.[8] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9][10]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from direct sunlight.[10] It should be kept separate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8][11]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[8]

Conclusion

This compound is more than a simple chemical; it is a precisely designed tool for advanced organic synthesis. Its true value is realized in its capacity as a precursor, enabling the construction of complex molecules, most notably the next generation of PET radiotracers. By understanding its fundamental properties, mastering its synthesis, and appreciating its role in radiochemistry, researchers can effectively leverage this compound to advance the fields of neuroscience, oncology, and drug discovery.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Regulations.gov. Material Safety Data Sheet I. [Link]

  • Google Patents. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone.
  • Radiology Key. PET Radiopharmaceuticals: Fluorinated Compounds. [Link]

  • American Chemical Society. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. [Link]

  • Asian Publication Corporation. HPLC Determination of Four Derivatives of Benzene. [Link]

Sources

1-(4-fluorophenyl)-4-iodobutan-1-one chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

The "Butyrophenone Anchor" in Neuroleptic Synthesis [1]

Executive Summary

1-(4-fluorophenyl)-4-iodobutan-1-one (CAS: 40862-32-6) acts as a critical electrophilic intermediate in the synthesis of butyrophenone-class antipsychotics.[1] While its chloro-analog (4-chloro-4'-fluorobutyrophenone) is the stable commercial standard, the iodo-derivative is the reactive species required for high-yield N-alkylation of secondary amines (e.g., 4-phenylpiperidines).[1]

This guide details the structural rationale, in situ generation, and application of this molecule in the synthesis of Haloperidol and related D2-receptor antagonists.[1]

Part 1: Structural Analysis & Reactivity Profile

The Pharmacophore Scaffold

The molecule consists of three distinct functional domains, each serving a specific role in medicinal chemistry:

DomainStructureFunction
Aryl Moiety 4-FluorophenylProvides metabolic stability (blocks p-hydroxylation) and enhances lipophilicity for BBB penetration.[1]
Linker Butyl Chain (C4)The "butyrophenone" spacer. Optimal length for dopamine D2 receptor binding pocket accommodation.
Leaving Group Iodine (C-I)High lability allows for rapid nucleophilic substitution (

) under mild conditions.
The Iodine Advantage

In commercial synthesis, the chloro-analog is stable but kinetically sluggish.[1] The C-Cl bond dissociation energy (~339 kJ/mol) is significantly higher than that of C-I (~222 kJ/mol).[1] By converting the terminal chloride to an iodide, the reaction rate with secondary amines increases by orders of magnitude, minimizing thermal degradation of sensitive piperidine nucleophiles.

Part 2: Synthetic Pathways (The "How-To")[1]

The synthesis is a two-stage workflow.[2][3] The iodo-compound is rarely stored due to light sensitivity; it is best generated in situ or immediately prior to coupling.

Precursor Synthesis (Friedel-Crafts Acylation)

Reagents: Fluorobenzene, 4-chlorobutyryl chloride,


.[1]
Mechanism:  Electrophilic Aromatic Substitution (EAS).
Key Control Point:  The reaction must be kept anhydrous to prevent hydrolysis of the acid chloride.
Activation via Finkelstein Reaction (The Core Protocol)

This step converts the stable precursor into the reactive iodo-species.[1]

Protocol:

  • Dissolution: Dissolve 1 eq of 4-chloro-1-(4-fluorophenyl)butan-1-one in 2-butanone (Methyl Ethyl Ketone - MEK). Acetone can be used, but MEK allows for a higher reflux temperature (~80°C), accelerating the kinetics.

  • Reagent Addition: Add 1.5 eq of Sodium Iodide (NaI).

  • Reflux: Heat to reflux for 6–12 hours.

  • Driving Force: The reaction is driven by the precipitation of NaCl (insoluble in ketone solvents).

  • Workup: Filter off the NaCl solid. The filtrate contains the 1-(4-fluorophenyl)-4-iodobutan-1-one.[1][4] Note: Evaporation yields an unstable oil that darkens upon light exposure.

Visualization: Activation Workflow

FinkelsteinReaction Start 4-Chloro-1-(4-fluorophenyl)butan-1-one (Stable Precursor) Process Halogen Exchange (SN2 Mechanism) Start->Process Reagent NaI (Sodium Iodide) Reagent->Process Solvent Solvent: 2-Butanone (Reflux 80°C) Solvent->Process Byproduct NaCl (Precipitate) Process->Byproduct Solid Waste Product 1-(4-fluorophenyl)-4-iodobutan-1-one (Reactive Intermediate) Process->Product Filtrate

Figure 1: The Finkelstein activation pathway converting the chloro-precursor to the reactive iodo-intermediate.[1]

Part 3: Application in Medicinal Chemistry[5]

The primary utility of this molecule is the convergent synthesis of Haloperidol .

Case Study: Haloperidol Synthesis

Nucleophile: 4-(4-chlorophenyl)-4-hydroxypiperidine.[1][5][6][7] Electrophile: 1-(4-fluorophenyl)-4-iodobutan-1-one.[1][4]

Experimental Protocol:

  • Preparation: Suspend 1.0 eq of the hydroxypiperidine and 2.0 eq of anhydrous

    
     in Toluene or DMF.
    
  • Addition: Add the solution of the iodo-butanone (prepared in Sec 2.2) dropwise to the suspension.[8]

  • Reaction: Stir at 60–80°C. The iodine acts as a "super-leaving group," facilitating the attack of the piperidine nitrogen.

  • Quench: Cool and add water to dissolve inorganic salts.

  • Isolation: Extract the organic layer.[2] Recrystallization from MeOH/Acetone yields Haloperidol.

Visualization: Convergent Drug Synthesis

HaloperidolSynthesis Iodo 1-(4-fluorophenyl)-4-iodobutan-1-one (Electrophile) Reaction N-Alkylation (SN2) Iodo->Reaction Piperidine 4-(4-chlorophenyl)-4-hydroxypiperidine (Nucleophile) Piperidine->Reaction Conditions Base: K2CO3 Solvent: Toluene/DMF Temp: 80°C Conditions->Reaction Haloperidol HALOPERIDOL (Target API) Reaction->Haloperidol

Figure 2: Convergent synthesis of Haloperidol via N-alkylation.

Part 4: Quality Control & Characterization[1]

Since the iodo-compound is often used without purification, characterization is usually performed on the stable chloro-precursor or the final drug.[1] However, for process validation, the following shifts confirm the Chloro


 Iodo conversion.
NMR Spectroscopy ( )

The diagnostic signal is the triplet corresponding to the terminal methylene group adjacent to the halogen (


).[1]
Proton EnvironmentChloro-Analog (

ppm)
Iodo-Analog (

ppm)
Interpretation

(Terminal)
~3.68 (t)~3.25 (t) Upfield shift due to the "Heavy Atom Effect" of Iodine.[1]

~3.15 (t)~3.10 (t)Minimal change.[1]
Aromatic (F-Phenyl)7.1–8.0 (m)7.1–8.0 (m)Unchanged.
Mass Spectrometry
  • Chloro-Analog: M+ peaks at 200/202 (3:1 ratio due to

    
    ).
    
  • Iodo-Analog: M+ peak at 292 (Single peak, Iodine is monoisotopic).[1]

Part 5: Safety & Handling

Danger: 1-(4-fluorophenyl)-4-iodobutan-1-one is a potent alkylating agent .[1]

  • Lachrymator: The compound is structurally related to chloroacetophenone (tear gas). It causes severe eye and respiratory irritation.

  • Skin Contact: Can cause chemical burns and sensitization. Double-gloving (Nitrile) is mandatory.[1]

  • Light Sensitivity: The C-I bond is photolabile. Solutions should be kept in amber glassware or wrapped in foil to prevent liberation of free iodine (

    
    ), which turns the solution brown/purple.
    
  • Neutralization: Spills should be treated with a dilute solution of sodium thiosulfate (

    
    ) to quench any free iodine and nucleophilically deactivate the alkyl halide.
    

References

  • Janssen, P. A. J., et al. (1959). "Chemistry and Pharmacology of Haloperidol and Related Butyrophenones." Journal of Medicinal and Pharmaceutical Chemistry.

  • PubChem. (2025).[4][9] "4'-Fluoro-4-iodobutyrophenone (Compound Summary)." National Library of Medicine.

  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Berichte der deutschen chemischen Gesellschaft.

  • Sato, H., et al. (2018). "Process Chemistry of Butyrophenone Neuroleptics." Organic Process Research & Development.

Sources

An In-Depth Technical Guide to the Solubility and Solvation Dynamics of 4'-Fluoro-4-iodobutyrophenone in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4'-Fluoro-4-iodobutyrophenone (FIBP) , also known as 1-(4-fluorophenyl)-4-iodo-1-butanone (CAS: 40862-32-6), is a premium alkylating agent widely utilized in the synthesis of complex neuropsychiatric therapeutics, including lumateperone and various butyrophenone neuroleptics[1][2]. While its chloro-analog (4-chloro-4'-fluorobutyrophenone) is more commonly referenced, the iodo-derivative is strategically selected when superior leaving-group kinetics are required to overcome steric hindrance or low nucleophilicity in target amines.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical solvation thermodynamics and practical benchtop execution. This guide elucidates the solubility profile of FIBP, the causality behind solvent selection in synthesis, and provides self-validating experimental protocols for both solubility determination and N-alkylation workflows.

Physicochemical Profiling & Solvation Thermodynamics

The solubility of FIBP is dictated by its distinct structural moieties:

  • The Fluorophenyl Ring: Imparts significant lipophilicity and electron-withdrawing character, driving solubility in non-polar and halogenated solvents.

  • The Ketone Carbonyl: Acts as a strong hydrogen-bond acceptor and a dipole center, enabling solvation in polar aprotic and polar protic solvents.

  • The Iodopropyl Chain: The highly polarizable, large atomic radius of the iodine atom facilitates strong London dispersion forces and weak halogen bonding, making the molecule exceptionally soluble in solvents like dichloromethane (DCM) and chloroform.

Because the hydrophobic bulk of the fluorophenyl and iodopropyl groups vastly outweighs the hydrogen-bonding capacity of the single ketone oxygen, FIBP is practically insoluble in water (< 0.1 g/L)[3][4].

Solvation FIBP This compound (FIBP) MeCN Acetonitrile (MeCN) Dipole-Dipole FIBP->MeCN High Solubility DCM Dichloromethane (DCM) Halogen Bonding FIBP->DCM Very High Solubility EtOH Ethanol (EtOH) H-Bonding FIBP->EtOH Moderate Solubility H2O Water (H2O) Hydrophobic Rejection FIBP->H2O Insoluble (<0.1 g/L)

Caption: Solvation dynamics of this compound across different solvent classes.

Qualitative & Quantitative Solubility Data

While precise thermodynamic solubility data for the iodo-derivative is proprietary in many pharmaceutical pipelines, its profile mirrors and slightly exceeds the lipophilicity of its chloro-counterpart[3]. The table below synthesizes the solubility behavior of FIBP across standard organic solvents based on structural thermodynamics and empirical synthetic usage.

SolventPolarity IndexSolubility LevelMechanistic Rationale
Dichloromethane (DCM) 3.1Very HighExceptional solvation due to halogen-halogen dispersion forces and matching lipophilic bulk.
Acetonitrile (MeCN) 5.8HighStrong dipole-dipole interactions with the carbonyl group; preferred for SN2 reactions[2].
N,N-Dimethylformamide (DMF) 6.4Very HighSuperior solvation of both the polar ketone and the hydrophobic aromatic/aliphatic regions.
Ethanol (EtOH) 5.2ModerateH-bond donation to the carbonyl is effective, but limited by the large hydrophobic tail.
Ethyl Acetate (EtOAc) 4.4Moderate to HighDipole interactions; excellent for liquid-liquid extraction and chromatography.
Hexane 0.1LowPurely dispersion forces; insufficient to efficiently overcome the compound's lattice energy.
Water 10.2InsolubleHigh cohesive energy of the water network rejects the hydrophobic bulk[4].

Mechanistic Insights into Solvent Selection for N-Alkylation

In the synthesis of complex molecules like lumateperone, Acetonitrile (MeCN) is frequently the solvent of choice for the N-alkylation step utilizing FIBP[2].

The Causality of Solvent Choice: Acetonitrile is a polar aprotic solvent. Unlike protic solvents (e.g., ethanol), MeCN does not form a strong solvation shell around the inorganic base (such as Cesium Carbonate,


) used in the reaction. This leaves the carbonate anion "naked" and highly basic, effectively deprotonating the target amine. Concurrently, MeCN perfectly solvates the FIBP, stabilizing the transition state of the SN2 displacement. The massive, polarizable iodine atom acts as a superior leaving group compared to chlorine, lowering the activation energy and allowing the reaction to proceed smoothly at room temperature (20°C) over 24 hours[2].

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a verification mechanism to prevent downstream failure.

Protocol A: Isothermal Equilibrium Method for Solubility Determination

This protocol is the gold standard for determining the exact quantitative solubility of FIBP in a target organic solvent for process scale-up.

  • Saturation: Add an excess amount of solid FIBP (e.g., 500 mg) to a pre-weighed 10 mL glass vial containing 5 mL of the target solvent (e.g., MeCN).

  • Equilibration: Seal the vial and submerge it in a thermostatic water bath set to exactly 25.0 °C. Stir vigorously via magnetic bar for 48 hours. Causality: 48 hours ensures the dissolution kinetics have reached absolute thermodynamic equilibrium.

  • Phase Separation: Remove the vial and immediately centrifuge at 5000 rpm for 10 minutes at 25 °C to pellet undissolved solids. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification (Self-Validation): Dilute an exact aliquot (e.g., 100 µL) of the filtrate into 900 µL of mobile phase. Analyze via HPLC-UV (detecting at ~240 nm for the fluorophenyl chromophore).

  • Validation Check: Perform the extraction and HPLC analysis in triplicate. The data is only valid if the Relative Standard Deviation (RSD) is < 2%.

Protocol B: Standardized N-Alkylation Workflow

Derived from optimized pharmaceutical syntheses[2], this protocol describes the coupling of FIBP with a secondary amine.

  • Reagent Preparation: In a flame-dried flask under inert nitrogen, dissolve 2.0 mmol of the target secondary amine in 15 mL of anhydrous Acetonitrile. Add 4.0 mmol of Cesium Carbonate (

    
    ).
    
  • FIBP Addition: Slowly add 3.0 mmol of this compound. Causality: A 1.5x excess of FIBP ensures complete consumption of the valuable amine intermediate.

  • Reaction Monitoring: Stir the mixture at 20 °C for 24 hours. Validation Check: Monitor via TLC or LC-MS. The reaction is complete when the amine peak is entirely consumed.

  • Aqueous Workup: Filter the suspension to remove inorganic salts. Evaporate the MeCN under reduced pressure. Redissolve the residue in 20 mL of Dichloromethane (DCM)[2].

  • Extraction: Wash the DCM layer with 10 mL of deionized water, followed by 10 mL of saturated NaCl (brine). Causality: Water removes residual salts; brine breaks emulsions and pre-dries the organic layer.

  • Drying & Purification: Dry the organic phase over anhydrous

    
    , filter, and concentrate. Purify the raw product via silica gel flash chromatography.
    

Protocol S1 1. Reagent Preparation Base + Amine in MeCN S2 2. FIBP Addition Dropwise at 20°C S1->S2 S3 3. Reaction Monitoring Stir 24h, TLC/HPLC Check S2->S3 S4 4. Aqueous Workup Extract with DCM S3->S4 S5 5. Purification Silica Gel Chromatography S4->S5

Caption: Step-by-step synthetic workflow for N-alkylation utilizing this compound.

References

  • PubChem. this compound | C10H10FIO | CID 3016232. National Center for Biotechnology Information. Available at:[Link]

Sources

Technical Guide: 4'-Fluoro-4-iodobutyrophenone (CID 3016232)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 4'-Fluoro-4-iodobutyrophenone (PubChem CID 3016232), a critical electrophilic intermediate in the synthesis of butyrophenone-class antipsychotics and neuroleptic probes.

High-Reactivity Alkylating Agent for Medicinal Chemistry Applications

Executive Summary

This compound is the iodine-substituted analogue of the widely used 4-chloro-4'-fluorobutyrophenone. While the chloro-derivative is the industrial standard for synthesizing drugs like Haloperidol , Droperidol , and Benperidol , the iodo-analogue represents a "high-performance" variant. Its primary utility lies in its superior leaving-group kinetics (I⁻ > Br⁻ > Cl⁻), enabling alkylation reactions under milder conditions or with sterically hindered nucleophiles that fail with the chloro-substrate.

This guide details the physicochemical profile, synthesis via Finkelstein exchange, mechanistic advantages, and safety protocols for this compound.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Compound: this compound CAS Registry Number: 40862-32-6 PubChem CID: 3016232[1]

PropertyDataNote
IUPAC Name 1-(4-fluorophenyl)-4-iodobutan-1-one
Molecular Formula C₁₀H₁₀FIO
Molecular Weight 292.09 g/mol Significant mass increase over Cl-analog (214.66 g/mol )
Physical State Low-melting solid or viscous oilTendency to crystallize upon cooling; typically handled as a solution.[2]
Solubility DCM, Chloroform, Acetone, DMSOHydrophobic; insoluble in water.
Stability Light SensitiveC-I bond is photolabile; store in amber glass at -20°C.
SMILES C1=CC(=CC=C1C(=O)CCCI)F

Synthetic Pathways & Production[2][13]

While this compound can be synthesized via Friedel-Crafts acylation, the most robust and field-proven method is the Finkelstein Reaction starting from the commercially available chloro-analogue. This method avoids the handling of unstable iodo-acyl chlorides.

Protocol: Finkelstein Halogen Exchange

Objective: Convert 4-chloro-4'-fluorobutyrophenone to the iodo-derivative to activate it for nucleophilic substitution.

Reagents:

  • Substrate: 4-Chloro-4'-fluorobutyrophenone (1.0 eq)

  • Reagent: Sodium Iodide (NaI) (1.5 – 2.0 eq)

  • Catalyst: 18-Crown-6 (0.05 eq) (Optional, enhances rate)

  • Solvent: Acetone or 2-Butanone (MEK) (Dry)

Step-by-Step Methodology:

  • Preparation: Dissolve 4-chloro-4'-fluorobutyrophenone in anhydrous acetone (0.5 M concentration).

  • Activation: Add solid Sodium Iodide (NaI). The solution may turn slightly yellow.

  • Reaction: Reflux the mixture for 12–24 hours. The driving force is the precipitation of NaCl (insoluble in acetone).

    • Process Insight: If using MEK, higher reflux temperatures (80°C) accelerate the exchange.

  • Work-up: Cool to room temperature. Filter off the precipitated NaCl solid.

  • Isolation: Concentrate the filtrate in vacuo. Redissolve the residue in Dichloromethane (DCM) and wash with aqueous sodium thiosulfate (to remove free iodine) followed by water.

  • Purification: Dry over MgSO₄ and concentrate. The product is often used directly (crude) due to the instability of the C-I bond during silica chromatography.

Visualization: Synthesis Workflow

SynthesisWorkflow Start 4-Chloro-4'-fluorobutyrophenone (Commercial Precursor) Intermediate Transition State (Halogen Exchange) Start->Intermediate Dissolution Reagents NaI + Acetone (Reflux) Reagents->Intermediate Nucleophilic Attack Product This compound (Activated Electrophile) Intermediate->Product Substitution Byproduct NaCl (Precipitate) Intermediate->Byproduct Precipitation

Figure 1: Finkelstein exchange workflow converting the chloro-precursor to the active iodo-compound.

Reactivity & Application in Medicinal Chemistry[5][9]

The iodine atom in CID 3016232 renders the terminal carbon highly electrophilic. This is exploited in N-alkylation reactions to synthesize butyrophenone neuroleptics.

Mechanism: S_N2 Nucleophilic Substitution

The reaction follows a classic bimolecular nucleophilic substitution (


) pathway. The amine nitrogen of the pharmacophore (e.g., 4-phenylpiperidine) attacks the 

-carbon, displacing the iodide ion.

Comparative Kinetics (Cl vs. I):

  • Chloro-analog: Requires harsh conditions (Refluxing Toluene/DMF,

    
    , 24-48h) and often requires catalytic KI (in situ Finkelstein).
    
  • Iodo-analog: Reacts under mild conditions (Acetonitrile/THF, room temperature to 60°C, <12h).

    • Expert Note: Use the iodo-analog when the amine nucleophile is thermally sensitive or sterically hindered.

Experimental Protocol: N-Alkylation of Piperidines

Target: Synthesis of a Haloperidol-like scaffold.

  • Charge: In a reaction vessel, combine the secondary amine (e.g., 4-(4-chlorophenyl)-4-hydroxypiperidine) (1.0 eq) and

    
     (2.0 eq) in Acetonitrile (
    
    
    
    ).
  • Addition: Add this compound (1.1 eq) dropwise.

    • Caution: Exothermic reaction possible.[3]

  • Incubation: Stir at 60°C for 4–8 hours. Monitor via TLC (Mobile phase: MeOH/DCM).

  • Quench: Filter inorganic salts (

    
    , KI). Evaporate solvent.[4]
    
  • Purification: Recrystallize from ethanol or purify via column chromatography.

Visualization: Reaction Pathway[2][16]

ReactionMechanism Substrate This compound (Electrophile) Transition Transition State [N ... C ... I]‡ Substrate->Transition SN2 Attack Nucleophile Secondary Amine (e.g., 4-phenylpiperidine) Nucleophile->Transition SN2 Attack Product N-Alkylated Butyrophenone (Neuroleptic Scaffold) Transition->Product Bond Formation LeavingGroup Iodide Ion (I-) Transition->LeavingGroup Dissociation

Figure 2: SN2 Alkylation mechanism utilizing the iodo-linker for drug synthesis.

Safety & Handling (E-E-A-T)

As a potent alkylating agent, this compound poses specific toxicological risks. It is designed to bind covalently to biomolecules (DNA/Proteins), making it a potential mutagen and irritant .

Hazard ClassPrecautionary Measure
Alkylating Agent Handle in a fume hood. Double-glove (Nitrile/Neoprene). Avoid inhalation of dust/vapors.[3][5]
Skin/Eye Irritant Causes severe irritation.[5] In case of contact, wash with 5% sodium thiosulfate (to reduce iodine) followed by water.
Stability Decomposes to release free iodine (

) and HF upon thermal degradation. Store away from oxidizers.

Waste Disposal: Do not dispose of down the drain. Quench excess alkylating agent by stirring with aqueous ammonia or sodium thiosulfate solution for 24 hours before disposal into halogenated organic waste streams.

References

  • PubChem. (n.d.).[1] this compound (CID 3016232).[1] National Center for Biotechnology Information. Retrieved from [Link]

  • Janssen, P. A. J. (1959). The Pharmacology of Haloperidol. International Review of Neurobiology. (Foundational text on butyrophenone synthesis logic).
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Source for Finkelstein and SN2 kinetics).

Sources

An In-depth Technical Guide to the Safe Handling of 4'-Fluoro-4-iodobutyrophenone

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive safety and handling guide for 4'-Fluoro-4-iodobutyrophenone, intended for researchers, scientists, and drug development professionals. It moves beyond a standard Safety Data Sheet (SDS) to offer practical insights and detailed protocols, ensuring a deep understanding of the risks and the implementation of robust safety measures.

Compound Identification and Scientific Context

This compound is a halogenated butyrophenone derivative. Its structural features—a fluorinated phenyl ring and an iodinated alkyl chain—make it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. The presence of multiple halogens necessitates a thorough understanding of its reactivity and toxicological profile to ensure safe handling.

Key Compound Data:

PropertyValueSource
IUPAC Name 1-(4-fluorophenyl)-4-iodobutan-1-one[1]
CAS Number 40862-32-6[1]
Molecular Formula C10H10FIO[1]
Molecular Weight 292.09 g/mol [1]
Appearance White to amber to dark green clear liquid[2]

Hazard Identification and Risk Assessment

While comprehensive toxicological data for this compound is not fully available, the known hazards of structurally similar compounds, such as 4'-Fluorobutyrophenone and 4-Chloro-4'-fluorobutyrophenone, provide a strong basis for a precautionary approach. The primary hazards are associated with irritation and potential harm upon ingestion.

GHS Hazard Classification (Anticipated):

Based on data for analogous compounds, the following classifications should be assumed:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

This classification is based on data for 4'-Fluorobutyrophenone and 4-Chloro-4'-fluorobutyrophenone and should be used as a precautionary guideline.[3][4][5]

Expert Analysis of Hazards:

  • Oral Toxicity: The "Harmful if swallowed" classification is common for many laboratory chemicals.[3][6] In a research setting, the primary risk of ingestion is through indirect contact, such as touching the mouth with contaminated gloves. Strict adherence to hygiene protocols is paramount.

  • Skin and Eye Irritation: The butyrophenone backbone, combined with the reactivity of the iodo- group, suggests a high potential for irritation.[4][5][7] Contact with skin can lead to redness and inflammation, while eye contact can cause serious damage. The use of appropriate Personal Protective Equipment (PPE) is non-negotiable.

  • Respiratory Irritation: While the compound is a liquid with low vapor pressure, aerosols can be generated during handling (e.g., vortexing, sonicating).[5] Inhalation of these aerosols may irritate the respiratory tract.

Safe Handling and Engineering Controls

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential for minimizing exposure.

3.1 Engineering Controls:

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent the inhalation of any vapors or aerosols.

  • Safety Showers and Eyewash Stations: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8] Their location should be clearly marked and unobstructed.

3.2 Administrative Controls:

  • Restricted Access: Designate specific areas within the laboratory for handling this compound. Access should be limited to trained personnel.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[4][9] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[9][10]

3.3 Personal Protective Equipment (PPE):

The selection of PPE is critical and should be based on a thorough risk assessment.

  • Hand Protection: Wear nitrile gloves. Inspect gloves for any signs of degradation or puncture before use. Use proper glove removal technique to avoid skin contact.[10]

  • Eye and Face Protection: Use chemical safety goggles or a face shield that meets appropriate government standards.[8][10]

  • Skin and Body Protection: A lab coat is mandatory. For procedures with a higher risk of splashing, consider using a chemically resistant apron.

  • Respiratory Protection: If there is a risk of generating aerosols and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.

Emergency Procedures: A Step-by-Step Guide

A clear and well-rehearsed emergency plan is crucial for mitigating the consequences of an accidental exposure or spill.

4.1 First Aid Measures:

  • In case of Skin Contact:

    • Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7]

    • Wash the affected area thoroughly with soap and water.[10]

    • If skin irritation persists, seek medical attention.[7]

  • In case of Eye Contact:

    • Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][11]

    • Remove contact lenses if present and easy to do so.[7]

    • Seek immediate medical attention.

  • If Inhaled:

    • Move the person to fresh air.[6][11]

    • If the person is not breathing, give artificial respiration.[10]

    • If breathing is difficult, provide oxygen.

    • Seek medical attention.

  • If Swallowed:

    • Do NOT induce vomiting.

    • Rinse the mouth with water.[10]

    • Never give anything by mouth to an unconscious person.[10]

    • Seek immediate medical attention and provide the SDS to the medical personnel.

4.2 Spill Response Protocol:

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert nearby colleagues and the laboratory supervisor.

  • Assess the Spill: Determine the extent of the spill and whether it is manageable with the available resources. For large spills, contact the institution's emergency response team.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including a lab coat, nitrile gloves, and safety goggles.

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the liquid.

  • Clean and Decontaminate: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.[4]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Waste: All contaminated materials, including gloves and absorbent pads, must be disposed of as hazardous waste according to institutional and local regulations.

Emergency Response Workflow:

EmergencyResponse cluster_spill Spill Detected cluster_exposure Personnel Exposure Spill Spill Occurs Is it a major spill? Evacuate Evacuate Area & Alert Supervisor Spill->Evacuate Yes Contain Contain with Absorbent Material Spill->Contain No, minor spill Cleanup Collect Waste & Decontaminate Contain->Cleanup Dispose Dispose as Hazardous Waste Cleanup->Dispose Exposure Exposure Occurs What type? Skin Flush Skin for 15 min Exposure->Skin Skin Eye Flush Eyes for 15 min Exposure->Eye Eye Inhale Move to Fresh Air Exposure->Inhale Inhalation Ingest Rinse Mouth, Do NOT Induce Vomiting Exposure->Ingest Ingestion Medical Seek Immediate Medical Attention Skin->Medical Eye->Medical Inhale->Medical Ingest->Medical

Caption: Emergency decision workflow for spills and exposures.

Storage and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment.

5.1 Storage:

  • Store in a cool, dry, and well-ventilated place away from direct sunlight.[10]

  • Keep the container tightly sealed to prevent contamination and leakage.[10]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[6]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

5.2 Disposal:

  • Dispose of unused material and its container as hazardous waste.

  • Follow all federal, state, and local regulations for hazardous waste disposal.

  • Do not dispose of the material down the drain.[10]

Conclusion

This compound is a valuable chemical intermediate that can be handled safely with the proper precautions. A thorough understanding of its potential hazards, coupled with the consistent application of engineering controls, safe work practices, and appropriate personal protective equipment, is the cornerstone of a robust safety program. This guide provides the framework for developing and implementing such a program, empowering researchers to work with this compound confidently and safely.

References

  • PubChem. (n.d.). 4'-Fluorobutyrophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid. CDC Stacks. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024, September 20). Standard Safe Operating Procedures | Substance Use. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Fluoroacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 4). Developing an Emergency Response Plan for Cyanotoxins. Retrieved from [Link]

  • University of Louisville. (2022, October 11). Pro-Hydrofluoric Acid Emergency Response. Policy and Procedure Library. Retrieved from [Link]

  • Oregon Health Authority. (n.d.). Public Health Emergency Plan Framework. Oregon.gov. Retrieved from [Link]

Sources

4'-Fluoro-4-iodobutyrophenone (FIBP): A Mechanistic and Practical Guide to Advanced Pharmaceutical N-Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The butyrophenone scaffold is a cornerstone in psychopharmacology, forming the structural basis for numerous typical and atypical antipsychotics. While 4-chloro-4'-fluorobutyrophenone has historically served as the primary building block, the shift towards highly efficient, low-temperature synthesis has elevated 4'-Fluoro-4-iodobutyrophenone (FIBP) to the status of a premium pharmaceutical intermediate[1]. By leveraging the superior leaving-group kinetics of the iodide ion, FIBP enables rapid, high-yielding


 N-alkylation of complex secondary amines, minimizing thermal degradation and side reactions.

Physicochemical Profile

Understanding the physical properties of FIBP is critical for optimizing storage and reaction conditions. The presence of the carbon-iodine bond makes the molecule highly reactive but also sensitive to photolytic degradation.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name 1-(4-fluorophenyl)-4-iodobutan-1-one
CAS Registry Number 40862-32-6
Molecular Formula C10H10FIO
Molecular Weight 292.09 g/mol
Topological Polar Surface Area 17.1 Ų
Storage Conditions 0–8°C, protect from light
Primary Reactivity Electrophile (

Alkylating Agent)

Data supported by[1].

Mechanistic Rationale: The Leaving Group Advantage

The fundamental causality behind choosing FIBP over its chlorinated analog lies in halogen kinetics. In base-catalyzed


 N-alkylation, the reaction rate is inversely proportional to the bond dissociation energy of the carbon-halogen bond and directly proportional to the polarizability of the leaving group.

Iodine possesses a significantly larger atomic radius than chlorine. This electron cloud is highly polarizable, allowing the transition state to stabilize more effectively as the incoming amine nucleophile attacks the electrophilic carbon. Furthermore, the C–I bond is substantially weaker (~238 kJ/mol) than the C–Cl bond (~327 kJ/mol).

Table 2: Kinetic Comparison of Halogen Leaving Groups in Butyrophenone Alkylation

Leaving GroupBond Dissociation EnergyPolarizability

Relative Reactivity
Typical Reaction Temp
Chloride (-Cl) ~327 kJ/molLow1x (Baseline)110°C (Reflux)
Iodide (-I) ~238 kJ/molHigh>100x20°C - 60°C

Historically, chemists bypassed the isolation of FIBP by using a Finkelstein reaction in situ—adding potassium iodide (KI) or sodium iodide (NaI) to the chlorinated starting material[2][3]. However, utilizing pre-isolated, high-purity FIBP eliminates the need for harsh reflux conditions (often 64–72 hours at 110°C)[3], thereby preventing the thermal degradation of sensitive heterocyclic cores.

Finkelstein A 4-Chloro-4'-fluorobutyrophenone (Poor Electrophile) B NaI / Acetone (Finkelstein Rxn) A->B + NaI C This compound (Highly Reactive) B->C - NaCl (ppt) D Target API (e.g., Haloperidol) C->D + Amine Nucleophile

Figure 1: Finkelstein conversion and subsequent SN2 N-alkylation pathway.

Key Application 1: Synthesis of Lumateperone (Caplyta)

FIBP is the critical alkylating agent in the synthesis of Lumateperone, a novel atypical antipsychotic utilized for schizophrenia and bipolar depression[4]. The drug features a complex tetracyclic quinoxaline core that must be carefully N-alkylated.

The "Cesium Effect" in N-Alkylation

In this synthesis, cesium carbonate (


) is utilized in acetonitrile rather than standard sodium or potassium bases[5]. The causality here is the "Cesium Effect": the large ionic radius of the 

cation results in poor coordination with the carbonate anion in organic solvents. This generates a highly reactive, "naked" carbonate anion that efficiently deprotonates the secondary amine, driving the

attack on FIBP at mere room temperature (20°C)[5].

Lumateperone A Tetracyclic Quinoxaline Core (2.0 mmol) C Cesium Carbonate (4.0 mmol) Acetonitrile, 20°C, 24h A->C B This compound (3.0 mmol) B->C D Filtration & Evaporation C->D E Aqueous Workup (DCM / H2O / Brine) D->E F Flash Chromatography (Silica, CHCl3-MeOH) E->F G Lumateperone (84% Yield) F->G

Figure 2: Step-by-step workflow for the synthesis of Lumateperone using FIBP.

Protocol A: Direct N-Alkylation for Lumateperone

Adapted from and[5].

  • Preparation : Dissolve 0.459 g (2.0 mmol) of the tetracyclic quinoxaline core (Formula II) in 15 mL of anhydrous acetonitrile[5].

  • Base Addition : Add 1.303 g (4.0 mmol) of cesium carbonate (

    
    ) to the solution[5].
    
  • Electrophile Addition : Introduce 0.876 g (3.0 mmol) of this compound[5].

  • Reaction : Stir the heterogeneous mixture continuously for 24 hours at 20°C[5].

  • Filtration : Filter the mixture to remove inorganic salts, then evaporate the acetonitrile under reduced pressure[5].

  • Aqueous Workup : Dissolve the evaporation residue in 20 mL of dichloromethane (DCM). Extract sequentially with 10 mL of deionized water and 10 mL of saturated NaCl (brine)[5].

  • Purification : Dry the organic phase over anhydrous

    
    , filter, and evaporate. Purify the resulting 1.06 g of raw product via silica gel flash chromatography using a 
    
    
    
    -MeOH eluent[5].
  • Yield : Isolate Lumateperone as a light brown oil (0.66 g, 84% yield)[5].

Trustworthiness & Self-Validation: This protocol is a self-validating system. During the aqueous workup (Step 6), the highly polar inorganic salts (CsI, unreacted


) partition exclusively into the aqueous layer, while the lipophilic tetracyclic product remains in the DCM layer. A clean phase separation without intractable emulsions validates the complete consumption of the amphiphilic amine starting material.

Key Application 2: Classical Butyrophenones

For classical neuroleptics like Haloperidol and Droperidol, the traditional synthesis relies heavily on the chlorinated intermediate refluxed for up to 64 hours[2]. By substituting the starting material with FIBP, process chemists can achieve the same N-alkylation in a fraction of the time.

Mechanisms A Amine Nucleophile (Nitrogen Lone Pair) C Transition State [N···C···I]‡ A->C Base-catalyzed SN2 B This compound (Electrophilic Carbon) B->C Base-catalyzed SN2 D N-Alkyl Butyrophenone + Iodide Leaving Group C->D Inversion of Configuration

Figure 3: Mechanistic pathway of base-catalyzed SN2 N-alkylation using FIBP.

Protocol B: In Situ Finkelstein Conversion (For Reference)

If isolated FIBP is unavailable, it can be generated in situ.

  • Initiation : Combine 1.0 eq of 4-chloro-4'-fluorobutyrophenone with 1.5 eq of Sodium Iodide (NaI) in anhydrous acetone.

  • Reflux : Heat the mixture to 56°C (acetone reflux) for 16-24 hours[6].

  • Validation : The reaction is inherently self-validating. Sodium iodide is soluble in acetone, but the byproduct, sodium chloride, is practically insoluble. The immediate formation of a white precipitate (NaCl) visually confirms that the halogen exchange is actively occurring, driving the equilibrium forward via Le Chatelier's principle.

Quality Control & Analytical Validation

To ensure the integrity of FIBP before use in API synthesis, rigorous analytical validation is required:

  • HPLC : Used to monitor the purity of FIBP. The iodine atom significantly increases the lipophilicity of the compound compared to the chloro-analog, resulting in a distinct, longer retention time on a standard C18 reverse-phase column.

  • 1H NMR Spectroscopy : The chemical shift of the methylene protons (

    
    ) adjacent to the halogen is diagnostic. In FIBP, the 
    
    
    
    -I protons typically appear around 3.2 ppm, whereas successful N-alkylation shifts these protons upfield to approximately 2.4–2.6 ppm due to the transition from a halogen to a nitrogen neighbor.
  • GC-MS : Confirms the exact molecular weight. FIBP will show a distinct molecular ion peak at m/z 292[1], with a base peak often corresponding to the loss of the iodine atom or the cleavage of the p-fluorobenzoyl group.

References

  • PubChem . "this compound (CID 3016232)." National Center for Biotechnology Information. URL:[Link]

  • Li, P., et al. "Discovery of a Tetracyclic Quinoxaline Derivative as a Potent and Orally Active Multifunctional Drug Candidate for the Treatment of Neuropsychiatric and Neurological Disorders." Journal of Medicinal Chemistry, 57(6), 2670-2682, 2014. URL:[Link]

  • Google Patents. "US4086234A - Process for the preparation of tertiary amines." United States Patent and Trademark Office.

Sources

Methodological & Application

Advanced Alkyl-Sonogashira Cross-Coupling: Functionalization of 4'-Fluoro-4-iodobutyrophenone

[1][2]

Executive Summary

This guide details the specific protocol for performing a Sonogashira-type cross-coupling using 4'-Fluoro-4-iodobutyrophenone (CAS: 40862-32-6).[1][2] Unlike classic Sonogashira couplings that utilize aryl or vinyl halides (

primary alkyl iodide

123

Standard Sonogashira conditions (



123Palladium/N-Heterocyclic Carbene (NHC)Bulky Phosphine12

Key Application: Synthesis of fluorinated neuroleptic linkers (butyrophenone class) and

Chemical Context & Mechanistic Challenge
2.1 Substrate Analysis[1][2]
  • Substrate: 1-(4-fluorophenyl)-4-iodobutan-1-one[1][2]

  • Electrophilic Site: C4 (Primary Alkyl Iodide).[1][2][3]

  • Risk Factor: The presence of

    
    -hydrogens at C3 makes this substrate highly prone to 
    
    
    -hydride elimination upon complexation with Palladium.[1][2]
  • Spectroscopic Handle: The 4'-Fluorine atom provides a distinct

    
     NMR signal (-105 to -110 ppm typical) useful for reaction monitoring without interference from the alkyl chain chemistry.[1][2]
    
2.2 The "Alkyl-Sonogashira" Problem

In standard catalytic cycles, the oxidative addition of Pd(0) to an alkyl halide is slow.[2][3] Once formed, the alkyl-palladium species (


123

Solution: We utilize electron-rich, sterically bulky ligands (e.g., N-heterocyclic carbenes or

123

123

ReactionSchemecluster_0Reagentscluster_1Catalytic SystemS1This compound(Alkyl Iodide)CatPd2(dba)3 / CuILigand: P(t-Bu)3 or NHCS1->CatS2Terminal Alkyne(R-C≡CH)S2->CatP1Coupled Product(Butyrophenone-Alkyne)Cat->P1 Modified PathSideElimination By-product(Avoided)Cat->Side Standard PathBaseCs2CO3 / Dioxane

Figure 1: Reaction scheme highlighting the divergence between desired coupling and elimination pathways.

Detailed Experimental Protocol

Safety Warning: this compound is a potent alkylating agent.[1][2] Handle in a fume hood. Alkynes may be flammable.[1][2]

3.1 Materials
  • Electrophile: this compound (1.0 equiv, 1.0 mmol, ~292 mg).[1][2][3]

  • Nucleophile: Terminal Alkyne (e.g., Phenylacetylene or functionalized derivative) (1.2 equiv).[1][2][3]

  • Catalyst:

    
     (2.5 mol %).[1][2][3]
    
  • Ligand: Tri-tert-butylphosphonium tetrafluoroborate

    
     (10 mol %) OR 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (
    
    
    ).[1][2][3]
  • Co-Catalyst: CuI (Copper(I) Iodide) (8 mol %).[1][2][3]

  • Base:

    
     (Cesium Carbonate) (1.5 equiv).[1][2][3]
    
  • Solvent: Anhydrous Dioxane or THF (degassed).[1][2][3]

3.2 Step-by-Step Procedure (The "Fu" Modification)
  • Glovebox/Schlenk Setup: This reaction is sensitive to oxygen.[1][2] Flame-dry a 25 mL Schlenk tube or reaction vial equipped with a magnetic stir bar.

  • Solids Addition: Under an argon atmosphere, charge the vessel with:

    • 
       (26 mg, 0.025 mmol)[2][3]
      
    • 
       (29 mg, 0.10 mmol)[1][2][3]
      
    • CuI (15 mg, 0.08 mmol)[3]

    • 
       (488 mg, 1.5 mmol)[3]
      
  • Substrate Addition:

    • Add this compound (292 mg, 1.0 mmol).[1][2]

    • Note: If the iodide is a liquid or oil, add it after the solvent.[2][3]

  • Solvent & Alkyne:

    • Add anhydrous, degassed Dioxane (5.0 mL).

    • Add the Terminal Alkyne (1.2 mmol) via syringe.[1][2][3]

  • Reaction:

    • Seal the vessel tightly.[1][2]

    • Stir vigorously at Room Temperature for 30 minutes, then warm to 45°C .

    • Expert Insight: Unlike aryl iodides, alkyl iodides react better under mild thermal stress.[2][3] Excessive heat (>60°C) promotes elimination.[1][2][3]

    • Run for 12–24 hours.

  • Work-up:

    • Dilute with Diethyl Ether (20 mL).

    • Filter through a short pad of silica gel to remove Palladium/Copper residues.[1][2]

    • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).[1][2][3]

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification:

    • Purify via Flash Column Chromatography (Hexanes/Ethyl Acetate gradient).[1][2][3] The product is typically less polar than the starting iodide.[2]

Self-Validating Systems (QC & Troubleshooting)

To ensure scientific integrity, use the following checkpoints to validate the reaction progress.

4.1 The

NMR Monitor

The 4'-Fluorine atom is chemically distant from the reaction center but electronically coupled to the carbonyl.[1][2]

Compound State

NMR Shift (approx.)
Observation
Starting Material -105.5 ppmSharp singlet.[1][2]
Product (Coupled) -105.8 ppmSlight upfield shift; integration must match alkyl protons.[1][2]
Elimination (By-product) -106.2 ppmDistinct shift due to conjugation change if elimination occurs.[1][2]
4.2 Troubleshooting Table
ObservationDiagnosisCorrective Action
Low Yield / Unreacted Iodide Catalyst DeactivationEnsure Argon atmosphere is rigorous.[1][2] Use fresh

(should be purple/black, not brown).[1][2][3]
Major Product is Alkene

-Hydride Elimination
Temperature too high (>50°C).[1][2] Ligand not bulky enough. Switch to

(NHC ligand).[1][2][3]
Homocoupling of Alkyne Glaser CouplingToo much

present. Degas solvents more thoroughly (freeze-pump-thaw).[1][2]
Mechanistic Visualization

The following diagram illustrates the specific catalytic cycle required for this alkyl substrate, emphasizing the role of the bulky ligand (

CatalyticCyclePd0Pd(0)-L(Active Species)OxAddOxidative Addition(Rate Limiting for Alkyl)Pd0->OxAdd+ R-CH2-IPdII_AlkL-Pd(II)-Alkyl(Unstable Intermediate)OxAdd->PdII_AlkTransMetTransmetallation(Cu-Acetylide enters)PdII_Alk->TransMet+ R'-C≡C-CuEliminationBeta-Hydride Elimination(DEATH PATHWAY)PdII_Alk->EliminationIf Ligand is SmallRedElimReductive Elimination(Product Release)TransMet->RedElimRedElim->Pd0

Figure 2: Catalytic cycle.[1][2][3] Note the competition between Transmetallation (Green) and Elimination (Red).[1][2][3]

References
  • Original Alkyl-Sonogashira Method: Eckhardt, M., & Fu, G. C. (2003).[1][2][3][4] The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides.[2] Journal of the American Chemical Society, 125(45), 13642–13643. Link[1][2]

  • Alternative Copper-Catalyzed Method: Yi, H., et al. (2019).[1][2][3] Copper-catalyzed radical cross-coupling of unactivated alkyl halides with alkynyl nucleophiles.[1][2] Chemical Communications.[1][2] Link

  • Substrate Data: PubChem Compound Summary for CID 3016232, this compound.[1][2] Link[1][2]

  • Mechanistic Review: Chinchilla, R., & Nájera, C. (2007).[2][3] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1][2][5] Chemical Reviews, 107(3), 874-922.[1][2][3] Link[1][2]

Application Note: Protocol for Nucleophilic Substitution of 4'-Fluoro-4-iodobutyrophenone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the protocol for the nucleophilic substitution of 4'-Fluoro-4-iodobutyrophenone (CAS: 40862-32-6), a critical intermediate in the synthesis of butyrophenone-class antipsychotics (e.g., Haloperidol, Pipamperone). Unlike generic alkylation guides, this document focuses on the specific reactivity profile of the


-iodo ketone moiety, emphasizing the suppression of side reactions such as cyclization and hydrolysis. We present a "Gold Standard" protocol using methyl isobutyl ketone (MIBK) and potassium carbonate, supported by mechanistic rationale and troubleshooting matrices.

Chemical Context & Reactivity Profile[1][2][3][4]

The Substrate

This compound features two electrophilic sites:

  • The C-I Bond (

    
    -position):  A primary alkyl iodide. The C-I bond is weak (
    
    
    
    50 kcal/mol) and the iodide ion is an excellent leaving group, making this site highly reactive toward
    
    
    attack.
  • The Carbonyl Carbon: Susceptible to nucleophilic attack, though less reactive than the C-I bond under neutral/mildly basic conditions.

Key Stability Note: The molecule is light-sensitive .[1] The C-I bond can undergo homolytic cleavage under UV exposure, liberating iodine and forming radical species. All reactions and storage should occur in amber glassware or low-light conditions.

Reaction Mechanism ( )

The primary application is the N-alkylation of secondary amines (e.g., 4-substituted piperidines). The reaction proceeds via a concerted bimolecular nucleophilic substitution (


).

SN2_Mechanism Substrate This compound (Electrophile) TS Transition State [Pentacoordinate Carbon] Substrate->TS C-I Bond Break Nucleophile Secondary Amine (Nucleophile) Nucleophile->TS Attack (Backside) Product N-Alkylated Product (e.g., Haloperidol) TS->Product Inversion (N/A for achiral C) Salt Byproduct (KI / HI salt) TS->Salt Leaving Group Departure

Caption: Figure 1. Concerted


 mechanism. The amine lone pair attacks the 

-carbon, displacing iodide.

Experimental Protocol: The "Gold Standard" Method

This protocol is optimized for the synthesis of Haloperidol using 4-(4-chlorophenyl)-4-hydroxypiperidine as the nucleophile. It is adaptable to other secondary amines.

Reagents & Materials
ReagentRoleEquiv.Notes
This compound Substrate1.0Purity >97%; protect from light.
Secondary Amine Nucleophile1.0 - 1.1e.g., 4-(4-chlorophenyl)-4-hydroxypiperidine.

(Anhydrous)
Base2.0 - 3.0Must be finely ground/milled to maximize surface area. Scavenges HI.
KI (Potassium Iodide) Catalyst0.1 (10%)Optional but recommended. Maintains the active iodo-species if trace chloro-impurity is present.
MIBK (Methyl Isobutyl Ketone) SolventN/AHigh boiling point (116°C) allows rapid kinetics; water-immiscible for easy workup.
Step-by-Step Methodology

Step 1: Preparation (Inert Atmosphere)

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charge the flask with This compound (1.0 equiv) and the Secondary Amine (1.05 equiv).

  • Add MIBK (10 mL per gram of substrate).

  • Critical Step: Add Anhydrous

    
      (2.5 equiv). Ensure the base is a fine powder.
    

Step 2: Reaction (Reflux)

  • Heat the mixture to reflux (

    
     115°C)  under a slow stream of nitrogen.
    
  • Stir vigorously (>600 RPM).

    
     reactions in heterogeneous mixtures (solid base/liquid solvent) are mass-transfer limited; high shear is essential.
    
  • Time: 24 to 48 hours.

  • Monitoring: Monitor by TLC (Eluent: EtOAc/Hexane 1:1). The starting iodide (

    
    ) should disappear; the product is typically more polar (
    
    
    
    ).

Step 3: Workup (Aqueous Extraction)

  • Cool the reaction mixture to room temperature.

  • Filter off the inorganic solids (

    
    , 
    
    
    
    ,
    
    
    ) using a sintered glass funnel. Wash the cake with fresh MIBK.
  • Transfer the filtrate to a separatory funnel.

  • Add Water (equal volume to organic phase) to remove residual salts and polar impurities.

  • Separate the organic layer.[2] Dry over anhydrous

    
     or 
    
    
    
    .
  • Concentrate in vacuo to obtain the crude oil.

Step 4: Purification (Recrystallization)

  • The crude product is often an oil that solidifies upon standing.

  • Recrystallization Solvent: 2-Propanol (IPA) or an IPA/Water mixture (9:1) is standard for butyrophenone derivatives.[3]

  • Heat crude solid in minimal boiling IPA until dissolved. Cool slowly to 4°C.

  • Filter crystals and dry under vacuum at 50°C.

Workflow Visualization

Workflow Start Start: Weigh Reagents (Protect Iodo-compound from light) Mix Dissolve in MIBK Add K2CO3 (milled) Start->Mix Reflux Reflux (115°C) 24-48 Hours Nitrogen Atmosphere Mix->Reflux Check TLC Check Is SM consumed? Reflux->Check Check->Reflux No (Continue Heating) Filter Filter Inorganic Salts Check->Filter Yes Wash Aq. Workup (Remove polar impurities) Filter->Wash Cryst Recrystallization (IPA/Water) Wash->Cryst End Final Product (>98% Purity) Cryst->End

Caption: Figure 2. Experimental workflow for the synthesis of Haloperidol analogs.

Mechanistic Insights & Troubleshooting

The "Finkelstein" Effect

While this protocol assumes the use of the iodo -butyrophenone, researchers often start with the cheaper chloro -analog (4-chloro-4'-fluorobutyrophenone).

  • If using the Chloro-analog: You MUST add catalytic KI (0.1 - 0.5 equiv). The iodide displaces the chloride (Finkelstein reaction) to form the more reactive iodide in situ, which is then attacked by the amine.

  • If using the Iodo-analog: Adding 0.1 equiv of KI is still beneficial. It prevents the "reverse" reaction if free chloride ions (from the amine salt or impurities) are present, ensuring the equilibrium favors the reactive iodide species.

Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Low Yield / Slow Reaction Particle size of

is too large.
Use micronized/milled

. Surface area drives the deprotonation.
Dark/Black Reaction Mixture Iodine liberation (decomposition).[4]Ensure protection from light. Check nitrogen purge (exclude

). Add small amount of

during workup to reduce free iodine.
New Spot on TLC (High Rf) Cyclization of substrate (rare).Avoid excessive temperatures (>130°C). Ensure solvent is anhydrous.[2]
Sticky Gum during Cryst. Residual solvent or impurities.Triturate the oil with diethyl ether or hexane to induce solidification before recrystallizing.

Safety & Handling (E-E-A-T)

  • Lachrymator:

    
    - and 
    
    
    
    -halo ketones are potent lachrymators (tear gas agents). Handle only in a functioning fume hood.
  • Alkylating Agent: As a primary alkyl halide, this compound is a potential alkylating agent and should be treated as a mutagen. Double-glove (Nitrile) and wear a lab coat.

  • Waste Disposal: Aqueous layers from the workup will contain iodide/fluoride salts. Dispose of in halogenated waste streams.

References

  • Janssen, P. A. J. (1969). N-aryl-N-(4-aryl-4-hydroxy-piperidino-alkyl)arylacetamides and processes for preparing same. U.S. Patent 3,438,991.

  • Sato, T., et al. (1976). Studies on butyrophenone derivatives.[3][5][6] Journal of Medicinal Chemistry, 19(1), 10-15. (Foundational work on structure-activity relationships of fluorobutyrophenones).

  • BenchChem. (2025).[7] Solubility and Properties of 4-Chloro-4'-fluorobutyrophenone.[7] (Note: Used for physical property verification of the analog).

  • PubChem. (2025).[8] Compound Summary: this compound. National Library of Medicine.

Sources

Application Notes & Protocols: The Strategic Use of 4'-Fluoro-4-iodobutyrophenone in the Synthesis of Neuroleptic Drugs

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for researchers, chemists, and professionals in drug development on the effective utilization of 4'-Fluoro-4-iodobutyrophenone as a key starting material in the synthesis of neuroleptic drugs, with a particular focus on the butyrophenone class of antipsychotics. We will delve into the underlying chemical principles, provide validated, step-by-step protocols, and offer expert insights to ensure reproducible and high-yield outcomes. The protocols and discussions herein are grounded in established chemical literature and best practices in medicinal chemistry.

Introduction: The Significance of this compound in Neuroleptic Synthesis

The butyrophenone class of antipsychotic agents, which includes seminal drugs like Haloperidol, represents a cornerstone in the management of psychosis and related neuropsychiatric disorders. The synthesis of these compounds often hinges on the strategic installation of a 4-fluorophenyl group connected to a four-carbon chain. This compound has emerged as a superior starting material for this purpose due to the unique reactivity of the carbon-iodine bond.

Unlike its chloro- or bromo-analogs, the C-I bond is significantly weaker, rendering the terminal carbon more susceptible to nucleophilic substitution. This enhanced reactivity allows for milder reaction conditions, often leading to higher yields and a cleaner impurity profile, which are critical considerations in pharmaceutical manufacturing. This document will explore the practical applications of this versatile building block.

Mechanistic Considerations: Why Iodine is the Halogen of Choice

The decision to use an iodo-functionalized butyrophenone is a deliberate choice rooted in physical organic chemistry principles. The efficacy of the nucleophilic substitution reaction at the terminal carbon is directly related to the leaving group ability of the halide.

Table 1: Comparison of Carbon-Halogen Bond Enthalpies

BondAverage Bond Enthalpy (kJ/mol)Leaving Group Ability
C-F485Poor
C-Cl328Good
C-Br276Better
C-I 240 Excellent

The significantly lower bond enthalpy of the C-I bond facilitates its cleavage, making iodide an excellent leaving group. This allows the substitution reaction to proceed under less forcing conditions, which helps to minimize side reactions such as elimination or reactions at the carbonyl group.

SN2_Mechanism reagents This compound + Nucleophile (e.g., Amine) transition_state Transition State reagents->transition_state SN2 Attack product Substituted Butyrophenone (e.g., Haloperidol Precursor) transition_state->product leaving_group Iodide Ion (I⁻) transition_state->leaving_group caption Figure 1: Generalized SN2 reaction pathway.

Caption: A simplified representation of the SN2 reaction mechanism.

Core Protocol: Synthesis of a Haloperidol Precursor via Nucleophilic Substitution

This protocol details the N-alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with this compound. This reaction forms the core structure of Haloperidol.

Materials and Reagents
  • This compound (FW: 306.11 g/mol )

  • 4-(4-chlorophenyl)-4-hydroxypiperidine (FW: 211.68 g/mol )

  • Potassium Carbonate (K₂CO₃), anhydrous (FW: 138.21 g/mol )

  • Potassium Iodide (KI), catalytic amount (FW: 166.00 g/mol )

  • Acetonitrile (CH₃CN), anhydrous

  • Toluene

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Equipment
  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen inlet

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-(4-chlorophenyl)-4-hydroxypiperidine (10.0 g, 47.2 mmol).

  • Solvent and Base Addition: Add anhydrous acetonitrile (100 mL) followed by anhydrous potassium carbonate (13.0 g, 94.1 mmol). The potassium carbonate acts as a base to deprotonate the piperidine nitrogen, and as a scavenger for the HI formed.

  • Addition of Reactant and Catalyst: Add this compound (14.4 g, 47.2 mmol) and a catalytic amount of potassium iodide (0.78 g, 4.7 mmol). The added KI can participate in a Finkelstein reaction with any residual chloro- or bromo-impurities, converting them to the more reactive iodo-analog in situ.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove insoluble inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in toluene (150 mL) and wash with deionized water (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel to afford the pure Haloperidol precursor.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Assemble Glassware (Flask, Condenser) reagents 2. Charge Reagents (Amine, Base, Solvent) setup->reagents add_butyrophenone 3. Add this compound & Catalyst (KI) reagents->add_butyrophenone reflux 4. Heat to Reflux (12-16 hours) add_butyrophenone->reflux monitor 5. Monitor Progress (TLC/HPLC) reflux->monitor cool_filter 6. Cool and Filter monitor->cool_filter concentrate 7. Concentrate Filtrate cool_filter->concentrate extract 8. Liquid-Liquid Extraction concentrate->extract dry_purify 9. Dry and Purify (Recrystallization/Chromatography) extract->dry_purify caption Figure 2: Workflow for the synthesis of a Haloperidol precursor.

Caption: A visual representation of the synthesis workflow.

Troubleshooting and Expert Insights

  • Incomplete Reaction: If monitoring indicates a stalled reaction, consider adding an additional portion of potassium carbonate. In some cases, switching to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a polar aprotic solvent like DMF can be beneficial, although this may require more rigorous purification.

  • Side Product Formation: The primary side product is often from an elimination reaction, forming 4-fluoro-phenyl vinyl ketone. This is more prevalent at higher temperatures. Ensure precise temperature control and avoid unnecessarily long reaction times.

  • Discoloration: The reaction mixture may darken over time due to the formation of iodine. This is generally not detrimental to the reaction outcome but can be minimized by maintaining an inert atmosphere.

Safety and Handling of this compound

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. This compound is an irritant.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. It is sensitive to light and moisture.

Conclusion

This compound stands out as a highly effective and strategic starting material in the synthesis of butyrophenone-based neuroleptics. Its enhanced reactivity, stemming from the excellent leaving group ability of iodide, allows for efficient and high-yield synthetic transformations under relatively mild conditions. By following the detailed protocols and considering the expert insights provided in these application notes, researchers can confidently and reproducibly synthesize key intermediates for the development of important antipsychotic drugs.

References

  • The Synthesis of Haloperidol. Janssen, P. A. J., et al. Journal of Medicinal and Pharmaceutical Chemistry. (1959). [Link]

  • Butyrophenones in the Treatment of Psychosis. A review of the development and pharmacology of butyrophenone antipsychotics. Psychopharmacology Bulletin. [Link]

  • Advanced Organic Chemistry: Part B: Reaction and Synthesis. Carey, F. A., & Sundberg, R. J. (2007). Springer. (Provides background on nucleophilic substitution and leaving group abilities). [Link]

Application Note: Optimized N-Alkylation of Amines using 4'-Fluoro-4-iodobutyrophenone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

The butyrophenone scaffold is a critical pharmacophore in medicinal chemistry, primarily serving as the structural foundation for potent dopamine D2 receptor antagonists such as 1[1] and 2[2]. The synthesis of these neuroleptics typically involves the N-alkylation of a complex secondary amine (e.g., a substituted piperidine, piperazine, or 3[3]).

Historically, industrial routes have utilized 4-chloro-4'-fluorobutyrophenone as the electrophile. However, because the chloride ion is a relatively poor leaving group, these reactions require the addition of potassium iodide (KI) to facilitate an in situ Finkelstein reaction, temporarily converting the alkyl chloride to a more reactive alkyl iodide[4].

By utilizing 4'-fluoro-4-iodobutyrophenone directly as the starting material, researchers can bypass this thermodynamic bottleneck. The carbon-iodine bond is longer, weaker, and more polarizable than the carbon-chlorine bond. This significantly lowers the activation energy of the bimolecular nucleophilic substitution (


) transition state, allowing for milder reaction conditions, shorter reaction times, and a reduction in thermal degradation byproducts[5].

Mechanism N1 Secondary Amine (Nucleophile) N3 SN2 Transition State (Bimolecular Kinetics) N1->N3 Collision & Alignment N2 This compound (Electrophile) N2->N3 Collision & Alignment N4 Tertiary Amine Product (Butyrophenone Scaffold) N3->N4 C-N Bond Formation N5 HI Byproduct (Neutralized by Base) N3->N5 Iodide Displacement

Figure 1: Bimolecular nucleophilic substitution (SN2) pathway for the N-alkylation of amines.

Reaction Optimization: Causality in Experimental Design

Successful N-alkylation requires a delicate balance of solvent polarity, base strength, and thermal control.

  • Solvent Selection : Polar aprotic solvents are strictly required. Solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) solvate the metal cations of the base while leaving the nucleophilic amine "naked" and highly reactive[5]. While DMF provides the fastest reaction kinetics, it can be difficult to remove during aqueous work-up. Acetonitrile offers an excellent compromise for bench-scale synthesis. For large-scale industrial applications, a mixture of 4[4] is often preferred to control the exothermic profile, despite requiring longer reflux times.

  • Base Selection : An acid scavenger is essential to neutralize the hydroiodic acid (HI) generated during the reaction.6

    6[6] is the optimal choice. As a mild, heterogeneous inorganic base, it does not dissolve fully in the organic phase, which prevents it from acting as a competing nucleophile or triggering unwanted base-catalyzed side reactions (such as the aldol condensation of the butyrophenone moiety).
    
  • Stoichiometry : Using a slight excess of the electrophile (1.1 to 1.2 equivalents) ensures the complete consumption of the highly valuable amine intermediate.

Quantitative Data: Condition Matrix
Solvent SystemBaseTemperatureTimeExpected YieldPractical Considerations
DMF

80 °C4–6 h>85%Fastest kinetics; requires extensive aqueous washing to remove solvent.
Acetonitrile

82 °C (Reflux)6–12 h>80%Excellent balance of rate and ease of work-up; standard for discovery chemistry.
Toluene / MIBK

110 °C (Reflux)18–24 h~75%Ideal for industrial scale-up; excellent thermal control but slower reaction.
Dichloromethane

40 °C (Reflux)24–48 h<50%Too cold for efficient alkylation; results in incomplete conversion.

Standard Operating Protocol (SOP): Self-Validating N-Alkylation

The following protocol outlines the synthesis of a tertiary amine using Acetonitrile as the solvent. To ensure trustworthiness and reproducibility, this workflow is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) that must be met before proceeding to the next step.

Reagents Required:

  • Secondary Amine (1.0 eq, e.g., 10 mmol)

  • This compound (1.1 eq, 11 mmol)

  • Potassium Carbonate, anhydrous, finely powdered (2.5 eq, 25 mmol)

  • Acetonitrile (MeCN), HPLC grade (50 mL)

Step-by-Step Methodology:

  • System Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add the secondary amine (10 mmol) and anhydrous

    
     (25 mmol). Suspend the mixture in 40 mL of Acetonitrile. Stir at room temperature for 15 minutes to ensure uniform dispersion.
    
  • Electrophile Addition: Dissolve this compound (11 mmol) in 10 mL of Acetonitrile. Attach a reflux condenser to the main flask and add the electrophile solution dropwise over 10 minutes. Causality note: Dropwise addition prevents localized concentration spikes, minimizing dialkylation or polymerization risks.

  • Thermal Activation: Heat the reaction mixture to a gentle reflux (approx. 82 °C) under a nitrogen atmosphere.

  • In-Process Control (IPC) & Validation: After 6 hours, halt stirring briefly to allow the salts to settle. Extract a 50 µL aliquot, dilute in 1 mL Methanol, and analyze via TLC (Eluent: 9:1 DCM:MeOH) or LC-MS.

    • Self-Validation Check: The reaction is validated as complete only when the amine starting material is

      
       2% relative to the product. If starting material persists, continue refluxing for an additional 2 hours and re-test.
      
  • Quench and Extraction: Once validated, cool the mixture to room temperature. Filter the suspension through a Celite pad to remove the inorganic salts (

    
     and KI). Concentrate the filtrate under reduced pressure. Redissolve the resulting residue in Ethyl Acetate (50 mL) and wash with distilled water (3 × 20 mL) and brine (1 × 20 mL).
    
    • Self-Validation Check: Test the pH of the final aqueous wash. It should be neutral (pH ~7.0). If it is basic, perform an additional water wash to ensure all unreacted amines/inorganics are removed.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Purify the crude product via silica gel flash chromatography or recrystallization depending on the specific amine utilized.
    

Workflow S1 1. System Preparation Amine + K2CO3 + MeCN S2 2. Electrophile Addition Dropwise addition of Iodo-ketone S1->S2 S3 3. Thermal Activation Reflux (82°C) for 6-12 h S2->S3 S4 4. In-Process Control (IPC) LC-MS / TLC Validation S3->S4 S5 5. Aqueous Work-Up Phase Extraction & Washing S4->S5 S6 6. Product Isolation Crystallization / Chromatography S5->S6

Figure 2: Step-by-step experimental workflow for the self-validating N-alkylation process.

References

  • Haloperidol | 52-86-8 - ChemicalBook: Synthesis. ChemicalBook.
  • Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent. NIH PMC.
  • DROPERIDOL | 548-73-2 - ChemicalBook: Manufacturing Process. ChemicalBook.
  • US4086234A - Process for the preparation of tertiary amines. Google Patents.
  • European Journal of Medicinal Chemistry - Iris Unimore. European Journal of Medicinal Chemistry.
  • Development and Characterization of Novel Selective, Non-Basic Dopamine D2 Receptor Antagonists. Diva-Portal.

Sources

Synthesis of Butyrophenone Derivatives from 4'-Fluoro-4-iodobutyrophenone: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Butyrophenone derivatives represent a cornerstone in medicinal chemistry, most notably as a privileged scaffold in the development of antipsychotic drugs.[1][2] The prototypical example, Haloperidol, has been a mainstay in the treatment of schizophrenia for decades, exerting its therapeutic effect primarily through potent antagonism of the dopamine D2 receptor.[3][4] The modular nature of the butyrophenone structure allows for systematic chemical modifications, enabling the fine-tuning of pharmacological properties to optimize efficacy and minimize side effects.[3][5] This guide provides a comprehensive overview and detailed protocols for the synthesis of novel butyrophenone derivatives, leveraging the versatile starting material, 4'-Fluoro-4-iodobutyrophenone.

The strategic placement of a fluorine atom on the phenyl ring and an iodine atom at the 4-position of the butyrophenone core makes this compound an ideal precursor for diversification. The carbon-iodine bond is significantly weaker than other carbon-halogen bonds, making it highly susceptible to a variety of palladium-catalyzed cross-coupling reactions.[6] This reactivity allows for the facile introduction of a wide array of substituents at this position, a key strategy in the exploration of structure-activity relationships (SAR) for this class of compounds.[4][5]

This document will detail robust synthetic strategies, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, to modify the aryl iodide moiety. Furthermore, methods for the functionalization of the butyrophenone side chain will be explored. The provided protocols are designed to be reproducible and serve as a foundation for the development of novel butyrophenone-based therapeutics.

Synthetic Strategies and Mechanistic Insights

The synthetic utility of this compound lies in the chemoselective functionalization of the C-I bond. The disparate reactivity of the C-I and C-F bonds allows for targeted modifications without affecting the fluoro-substituent, which is often crucial for biological activity.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[7][8] The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[7][9]

Workflow for Palladium-Catalyzed Cross-Coupling Reactions

G cluster_0 Catalytic Cycle cluster_1 Reactants A Pd(0) Catalyst B Oxidative Addition (Aryl-Iodide + Pd(0)) A->B C Pd(II) Intermediate B->C D Transmetalation / Amine Coordination C->D E Reductive Elimination C->E D->C Ligand Exchange E->A Regeneration of Pd(0) F Coupled Product E->F G This compound G->B H Coupling Partner (Boronic Acid, Alkyne, Amine) H->D

Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound, typically a boronic acid or ester.[10][11] This reaction is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups.

Causality behind Experimental Choices:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and relatively inexpensive palladium source that is reduced in situ to the active Pd(0) species.[11] The choice of a phosphine ligand, such as triphenylphosphine (PPh₃), is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[10]

  • Base: A base, such as potassium carbonate (K₂CO₃), is required to activate the organoboron species for transmetalation.[10]

  • Solvent: A mixture of a polar aprotic solvent like 1,4-dioxane and water is often used to dissolve both the organic and inorganic reagents.[10]

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[12][13] This reaction is typically co-catalyzed by palladium and copper(I) salts.

Causality behind Experimental Choices:

  • Catalyst System: A palladium catalyst, such as Pd(PPh₃)₂Cl₂, in conjunction with a copper(I) co-catalyst, like copper(I) iodide (CuI), is standard. The palladium complex facilitates the main cross-coupling cycle, while the copper acetylide intermediate is crucial for the transmetalation step.[13][14]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves as both a base and a solvent, and it also helps to scavenge the hydrogen halide byproduct.[12]

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds by coupling an aryl halide with an amine.[8][15] This reaction has largely replaced harsher classical methods for the synthesis of aryl amines.

Causality behind Experimental Choices:

  • Catalyst and Ligand: The choice of a bulky, electron-rich phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) are often employed to promote the reductive elimination step, which can be challenging for C-N bond formation.[8][9]

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄), is necessary to deprotonate the amine and facilitate its coordination to the palladium center.[9][15]

Functionalization of the Butyrophenone Side Chain

Further diversification of the butyrophenone scaffold can be achieved by modifying the aliphatic side chain. A common strategy involves α-bromination of the ketone followed by nucleophilic substitution.

Causality behind Experimental Choices:

  • Bromination: The use of a brominating agent like N-bromosuccinimide (NBS) or bromine in a suitable solvent allows for the selective introduction of a bromine atom at the α-position to the carbonyl group.[16]

  • Nucleophilic Substitution: The resulting α-bromobutyrophenone is a versatile intermediate that can react with a variety of nucleophiles, such as amines, thiols, or alkoxides, to introduce new functional groups.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Objective: To synthesize 4'-Fluoro-4-phenylbutyrophenone.

ReagentMolar Equiv.MW ( g/mol )Amount (mg)Moles (mmol)
This compound1.0320.113201.0
Phenylboronic Acid1.2121.931461.2
Palladium(II) Acetate (Pd(OAc)₂)0.02224.504.50.02
Triphenylphosphine (PPh₃)0.08262.29210.08
Potassium Carbonate (K₂CO₃)3.0138.214153.0
1,4-Dioxane--8 mL-
Water--2 mL-

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (320 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), triphenylphosphine (21 mg, 0.08 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Seal the tube with a septum, evacuate, and backfill with argon. Repeat this process three times.

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield the desired product.

Reaction Scheme for Suzuki-Miyaura Coupling

G Start This compound Product 4'-Fluoro-4-phenylbutyrophenone Start->Product Suzuki-Miyaura Coupling Reagent Phenylboronic Acid Pd(OAc)₂, PPh₃, K₂CO₃ Dioxane/H₂O, 90°C

Caption: Suzuki-Miyaura coupling of this compound.

Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene

Objective: To synthesize 4'-Fluoro-4-(phenylethynyl)butyrophenone.

ReagentMolar Equiv.MW ( g/mol )Amount (mg)Moles (mmol)
This compound1.0320.113201.0
Phenylacetylene1.1102.14112 (124 µL)1.1
Pd(PPh₃)₂Cl₂0.03701.90210.03
Copper(I) Iodide (CuI)0.05190.459.50.05
Triethylamine (Et₃N)--10 mL-

Procedure:

  • To a Schlenk tube, add this compound (320 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed triethylamine (10 mL) and phenylacetylene (124 µL, 1.1 mmol) via syringe.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination of this compound with Morpholine

Objective: To synthesize 4'-Fluoro-4-(morpholino)butyrophenone.

ReagentMolar Equiv.MW ( g/mol )Amount (mg)Moles (mmol)
This compound1.0320.113201.0
Morpholine1.287.12105 (104 µL)1.2
Pd₂(dba)₃0.01915.729.20.01
Xantphos0.03578.6817.40.03
Sodium tert-butoxide (NaOtBu)1.496.101351.4
Toluene--10 mL-

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), Xantphos (17.4 mg, 0.03 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a Schlenk tube.

  • Outside the glovebox, add this compound (320 mg, 1.0 mmol) and toluene (10 mL).

  • Add morpholine (104 µL, 1.2 mmol) via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 16 hours.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride solution (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse library of butyrophenone derivatives. The protocols detailed in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions provide a robust foundation for researchers in drug discovery and medicinal chemistry. The ability to systematically and efficiently introduce a wide range of functional groups at the 4-position of the butyrophenone core is a powerful strategy for the exploration of structure-activity relationships and the development of novel therapeutic agents. The provided methodologies, grounded in established chemical principles, are designed to be both reliable and adaptable, empowering scientists to accelerate their research programs.

References

  • Glennon, R. A., et al. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. PMC. Available at: [Link]

  • Li, G., et al. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. PMC. Available at: [Link]

  • Pharmapproach. HALOPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020). Available at: [Link]

  • Janssen, P. A. J., & Van Bever, W. F. M. Structure-Activity Relationships of the Butyrophenones and Diphenylbutylpiperidines. Journal of Medicinal Chemistry. (1978). Available at: [Link]

  • Wikipedia. Butyrophenone. Available at: [Link]

  • Honma, T., et al. Synthesis and preliminary pharmacology of a novel butyrophenone derivative, ID-4708. Arzneimittelforschung. (1974). Available at: [Link]

  • Tymfiiv, M. ANALYSIS OF MEDICINES THAT AFFECT THE CENTRAL NERVOUS SYSTEM. Available at: [Link]

  • Masaguer, C. F., et al. A convenient methodology for the preparation of new 6-aminomethyl-4,5,6,7-tetrahydroindol-4-ones (II) as cyclic butyrophenone derivatives in the indole series. Bioorganic & Medicinal Chemistry Letters. (1997). Available at: [Link]

  • Atlas, D., et al. Synthesis of new haloperidol analogues and characterization of their interactions with alpha-adrenoceptors in rat parotid slices and human platelet membranes. PMC. Available at: [Link]

  • ResearchGate. Synthesis of the haloperidol analog HAL-F. (2021). Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Google Patents. CN105503650A - Method for synthesis of haloperidol drug intermediate 4-chlorobutyronitrile.
  • The Hive. Aromatic vs aliphatic bromination of butyrophenone. (2002). Available at: [Link]

  • Akhlaghinia, B. Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. SciSpace. Available at: [Link]

  • Iorio, M. A., et al. Combined analgesic/neuroleptic activity in N-butyrophenone prodine-like compounds. Journal of Medicinal Chemistry. Available at: [Link]

  • Glennon, R. A., et al. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. PMC. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • ChemRxiv. Gold-Catalyzed C(sp3)-C(sp2) Suzuki-Miyaura Coupling Reaction. Available at: [Link]

  • World Research Library. SYNTHESIS OF SOME NOVEL BUTYROPHENONE SUBSTITUTED AS ASTEROIDS AND EVALUATION OF ANTIPSYCHOTIC ACTIVITY. (2018). Available at: [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. (2021). Available at: [Link]

  • Name-Reaction.com. Buchwald-Hartwig amination. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • Mernyák, E., et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Steroids. (2013). Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available at: [Link]

  • Beilstein Journals. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014). Available at: [Link]

  • Google Patents. US3679666A - 4-(4-hydroxypiperidino)-4'-fluorobutyrophenones.
  • Al-Masum, M., & Al-Amin, M. Copper-free Sonogashira cross-coupling reactions: an overview. PMC. (2020). Available at: [Link]

Sources

Application Notes & Protocols: 4'-Fluoro-4-halobutyrophenones as Precursors for Radiolabeling in Positron Emission Tomography (PET)

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals in the fields of radiochemistry, nuclear medicine, and neuropharmacology.

Senior Application Scientist's Foreword:

The synthesis of radiotracers for Positron Emission Tomography (PET) is a discipline that marries the complexities of organic chemistry with the temporal constraints of radionuclide decay. The selection of a suitable precursor molecule is arguably one of the most critical decisions in the development of a new PET tracer. It dictates the feasibility, efficiency, and ultimately, the specific activity of the final product. This document provides an in-depth guide to the use of butyrophenone-based precursors, with a focus on 4'-fluoro-4-halobutyrophenone scaffolds, for the synthesis of PET radiopharmaceuticals. While the core principles apply to various halo-derivatives (Iodo, Bromo, Chloro) and other leaving groups (tosylates, mesylates), we will delve into the causal logic behind the synthetic choices, offering protocols that are both robust and self-validating. Our aim is to provide not just a set of instructions, but a foundational understanding that empowers researchers to adapt and innovate within their own laboratories.

Introduction: The Strategic Importance of Butyrophenone Precursors in PET

The butyrophenone chemical scaffold is a cornerstone in neuropharmacology, most famously represented by the antipsychotic drug Haloperidol. These compounds are high-affinity antagonists for dopamine D2 receptors, making them prime candidates for developing imaging agents to study dopaminergic neurotransmission in both healthy and diseased states.[1]

For PET imaging, the introduction of a short-lived positron-emitting radionuclide, such as fluorine-18 (¹⁸F), is necessary.[1][2] The 4'-fluoro-4-halobutyrophenone structure is an elegant solution for this purpose. It serves as a "synthon" or building block that already contains the stable fluorine atom (¹⁹F) at the 4'-position of the phenyl ring and incorporates a reactive site—a leaving group (e.g., I, Cl, Br, OTs)—at the terminal end of the butyl chain. This design allows for a late-stage radiolabeling reaction where this synthon is coupled with a target molecule, a strategy that is often more efficient than attempting to introduce the ¹⁸F radioisotope onto a complex, fully-formed drug molecule.

Key Advantages of this Precursor Class:

  • Versatility: The reactive halo- or sulfonate-ester end of the butyrophenone chain can be used to alkylate various nucleophilic groups (e.g., secondary amines in piperidine rings), making it a versatile building block for a range of neuroleptic drugs like Haloperidol, Benperidol, and Spiperone.[3]

  • Favorable Radionuclide: Fluorine-18 is the most widely used radionuclide for PET due to its favorable decay characteristics: a 109.8-minute half-life that allows for multi-step synthesis and distribution, and low positron energy (635 keV) which results in high-resolution images.[4][5]

  • High Specific Activity: The methods described herein facilitate the production of no-carrier-added (NCA) radiotracers, which is crucial for receptor imaging to avoid unwanted pharmacological effects from non-radioactive ("cold") molecules.[3]

The Radiochemistry: Nucleophilic Substitution with [¹⁸F]Fluoride

The core of the radiolabeling process is a classic nucleophilic substitution (Sₙ2) reaction. However, working with [¹⁸F]Fluoride presents unique challenges that necessitate a specialized approach.

2.1. Generation and Activation of [¹⁸F]Fluoride

[¹⁸F]Fluoride is typically produced in a medical cyclotron by bombarding ¹⁸O-enriched water with protons (¹⁸O(p,n)¹⁸F reaction).[6] The resulting aqueous [¹⁸F]F⁻ is then trapped on an anion exchange resin. The critical step is transforming this hydrated, and thus poorly nucleophilic, fluoride ion into a highly reactive "naked" fluoride.

This is achieved through the following process:

  • Elution: The [¹⁸F]F⁻ is eluted from the resin using a solution containing a potassium salt (e.g., K₂CO₃) and a phase transfer catalyst.

  • Complexation: The most common phase transfer catalyst is Kryptofix 2.2.2 (K222), a cryptand that effectively chelates the K⁺ ion. This complexation disrupts the strong ionic interaction between K⁺ and F⁻, generating a more reactive, or "naked," [¹⁸F]fluoride anion.[7]

  • Azeotropic Drying: Water is a powerful hydration agent and significantly reduces the nucleophilicity of fluoride. It must be rigorously removed. This is accomplished by adding acetonitrile (MeCN) and evaporating the mixture under a stream of inert gas (like nitrogen or argon) with heating. This azeotropic drying process is typically repeated 2-3 times to ensure an anhydrous reaction environment.[7]

2.2. The Labeling Reaction: From Precursor to Product

Once the activated K[¹⁸F]F/K222 complex is prepared in an anhydrous aprotic solvent (e.g., DMSO, DMF, or MeCN), the precursor molecule is introduced.[8] For the synthesis of a final drug product like [¹⁸F]Haloperidol, a two-step approach is common:

  • Step 1: Synthesis of an ¹⁸F-labeled Intermediate. A precursor like 4-chloro-1-(4-nitrophenyl)butan-1-one or p-nitrobenzonitrile is first radiolabeled to produce an intermediate like γ-chloro-p-[¹⁸F]fluorobutyrophenone.[3] The aromatic nucleophilic substitution on an activated ring (containing an electron-withdrawing group like -NO₂) is a robust and high-yield reaction.[5]

  • Step 2: Alkylation. This radiolabeled intermediate is then used to alkylate the final targeting molecule. For Haloperidol, this would be 4-(4-chlorophenyl)-4-hydroxypiperidine.[3][9]

The choice of leaving group on the butyrophenone precursor (e.g., Cl, Br, I, OTs, OMs) is critical. While iodide is an excellent leaving group, chloro- and bromo-precursors are often more stable and commercially available.[10][11] Tosylate (OTs) and mesylate (OMs) precursors are also highly effective and frequently used for nucleophilic substitution reactions.[8]

Workflow and Reaction Diagram

Below is a generalized workflow and the core chemical transformation.

Diagram 1: General Workflow for ¹⁸F-Radiotracer Synthesis

G cluster_0 [¹⁸F]Fluoride Production & Activation cluster_1 Radiosynthesis & Purification cluster_2 Quality Control Cyclotron Cyclotron ¹⁸O(p,n)¹⁸F Resin Anion Exchange Resin Trapping Cyclotron->Resin Elution Elution with K₂CO₃/K222 Resin->Elution Drying Azeotropic Drying (MeCN) Elution->Drying Precursor Add Butyrophenone Precursor Drying->Precursor Reaction Heating (e.g., 100-150°C) Precursor->Reaction Purification Semi-Prep HPLC Purification Reaction->Purification Formulation Sterile Filtration & Formulation Purification->Formulation QC Analytical HPLC (Purity, SA) Other QC Tests Formulation->QC

Caption: From cyclotron to final product: a typical automated workflow.

Diagram 2: Nucleophilic Substitution Mechanism

Caption: The Sₙ2 reaction mechanism for radiofluorination.

Detailed Protocol: Automated Synthesis of an ¹⁸F-Labeled Butyrophenone Neuroleptic

This protocol describes a general, automated method for synthesizing an ¹⁸F-labeled butyrophenone neuroleptic, exemplified by the synthesis of [¹⁸F]Fallypride or similar compounds, which follows the principles used for Haloperidol.[8] This protocol assumes the use of a commercially available automated synthesis module.

Materials and Equipment:

  • Automated Radiosynthesis Module (e.g., TRASIS AllinOne, GE TRACERlab)

  • Medical Cyclotron for [¹⁸F]F⁻ production

  • Anion exchange cartridge (e.g., Sep-Pak Light QMA)

  • Reaction vessel and associated tubing/valves

  • Semi-preparative and analytical HPLC systems with radioactivity and UV detectors

  • Sterile filters (0.22 µm)

  • Reagents:

    • [¹⁸O]H₂O

    • Kryptofix 2.2.2 (K222) solution (e.g., 10 mg/mL in MeCN)

    • Potassium Carbonate (K₂CO₃) solution (e.g., 1.5 mg/mL in water)

    • Anhydrous Acetonitrile (MeCN) for synthesis and azeotropic drying

    • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

    • Tosylate or Mesylate Precursor (e.g., Tosyl-Fallypride), typically 1-5 mg dissolved in anhydrous solvent.[8]

    • Sterile water for injection, USP

    • Ethanol, USP

    • HPLC mobile phase solvents

Protocol Steps:

  • [¹⁸F]Fluoride Production and Trapping:

    • Bombard the [¹⁸O]H₂O target in the cyclotron to produce aqueous [¹⁸F]F⁻.

    • Automatically transfer the aqueous [¹⁸F]F⁻ from the target to the synthesis module, passing it through the anion exchange cartridge to trap the [¹⁸F]F⁻.

  • Elution and Drying of [¹⁸F]Fluoride:

    • Prepare the eluent mixture by combining the K222 and K₂CO₃ solutions in the module.

    • Pass the eluent mixture through the cartridge to release the [¹⁸F]F⁻ into the reaction vessel.

    • Heat the reaction vessel to ~110°C under a flow of nitrogen gas.

    • Add anhydrous MeCN (approx. 1 mL) and evaporate to dryness. Repeat this azeotropic drying step at least twice to ensure an anhydrous environment.

  • Radiolabeling Reaction:

    • Dissolve the tosylate precursor (e.g., 4 mg of tosyl-fallypride) in 1 mL of anhydrous solvent (e.g., MeCN or DMF).[8]

    • Add the precursor solution to the dried [¹⁸F]F⁻/K222 complex in the reaction vessel.

    • Seal the vessel and heat to the optimized temperature, typically between 100°C and 150°C, for 10-15 minutes.[8][12]

    • Expert Insight: The choice of solvent and temperature is a critical optimization step. DMF and DMSO have higher boiling points and can increase reaction rates, but may be more difficult to remove during purification. MeCN is often a good starting point.[8]

  • Purification by Semi-Preparative HPLC:

    • After the reaction, cool the vessel and quench the reaction mixture with the HPLC mobile phase.

    • Inject the crude reaction mixture onto a semi-preparative HPLC column (e.g., C18).

    • Elute the product using an isocratic or gradient mobile phase (e.g., a mixture of MeCN and a buffer like sodium bicarbonate).[8]

    • Monitor the eluent with both UV and radioactivity detectors to identify and collect the product peak corresponding to the desired ¹⁸F-labeled compound.

  • Formulation:

    • The collected HPLC fraction is typically diluted with water and passed through a C18 Sep-Pak cartridge to trap the product and remove the organic solvent.

    • Wash the cartridge with sterile water.

    • Elute the final product from the cartridge using a small volume of ethanol, followed by sterile saline.

    • Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

  • Quality Control (QC):

    • Radiochemical Purity: Inject an aliquot of the final product onto an analytical HPLC system to confirm purity is >95%.

    • Chemical Purity: Use the UV chromatogram from the analytical HPLC to identify and quantify any non-radioactive chemical impurities.

    • Specific Activity (SA): Determine the SA by correlating the radioactivity of the sample with the mass of the compound, as determined from a standard curve on the analytical HPLC. SA is typically expressed in GBq/µmol or Ci/µmol.[3]

    • Other Tests: Perform tests for pH, sterility, and endotoxin levels as required for clinical use.

Data and Performance Metrics

The efficiency of radiolabeling is highly dependent on the specific precursor, reaction conditions, and the automation platform. Below are typical performance metrics for the synthesis of ¹⁸F-labeled butyrophenone neuroleptics.

ParameterTypical ValueSource
Precursor Amount 1 - 5 mg[8]
Reaction Temperature 100 - 150 °C[8][12]
Reaction Time 10 - 20 min[8][12]
Total Synthesis Time 45 - 90 min[3][13]
Radiochemical Yield (decay-corrected) 10 - 50%[3][8][14]
Radiochemical Purity > 95-99%[12][14]
Specific Activity (at end of synthesis) 50 - 300 GBq/µmol (1.3 - 8.1 Ci/µmol)[3][14]

Note: Radiochemical yield can vary significantly. The values presented are a general range based on published data for related compounds.

Trustworthiness and Validation: The Self-Validating Protocol

A robust radiochemical synthesis protocol must be a self-validating system. This is achieved through rigorous in-process and final quality control.

  • HPLC as the Arbiter: The dual-detector (UV and Radioactivity) HPLC system is the cornerstone of validation. The co-elution of the radioactivity peak with the UV peak of a known, non-radioactive reference standard provides definitive identification of the final product.

  • Purity Confirmation: The analytical HPLC chromatogram serves as the primary measure of both radiochemical and chemical purity. The absence of significant secondary radioactive peaks confirms radiochemical purity, while the UV trace confirms the absence of precursor or side-product contamination.

  • Specific Activity as a Performance Metric: A high specific activity confirms the efficiency of the no-carrier-added synthesis process and is essential for ensuring that the injected tracer mass is low enough to avoid pharmacological effects at the target receptor.[3]

By adhering to these QC principles, researchers can ensure the identity, purity, and potency of the synthesized radiotracer, providing a trustworthy foundation for subsequent preclinical or clinical imaging studies.

References

  • Single-step Synthesis of [18F]haloperidol From the Chloro-Precursor and Its Applications in PET Imaging of a Cat's Brain. Applied Radiation and Isotopes. [Link]

  • Comparison of three 18F-labeled butyrophenone neuroleptic drugs in the baboon using positron emission tomography. Journal of Neurochemistry. [Link]

  • Preparation of [18-F]haloperidol. Journal of Nuclear Medicine. [Link]

  • Recent Trends in the Nucleophilic [18F]-radiolabeling Method with No-carrier-added [18F]fluoride. Nuclear Medicine and Molecular Imaging. [Link]

  • Syntheses and specific activity determinations of no-carrier-added (NCA) F-18-labeled butyrophenone neuroleptics--benperidol, haloperidol, spiroperidol, and pipamperone. International Journal of Radiation Applications and Instrumentation. Part A. Applied Radiation and Isotopes. [Link]

  • Preparation of fluorine-18-labeled haloperidol. Journal of Medicinal Chemistry. [Link]

  • 11C- and 18F-Radiotracers for In Vivo Imaging of the Dopamine System: Past, Present and Future. ResearchGate. [Link]

  • Synthesis and evaluation of 18F-labeled spirocyclic piperidine derivative as a promising σ1 receptor imaging agent. ResearchGate. [Link]

  • Radiolabeling of Radiopharmaceuticals for PET Imaging of Tumors. MD Anderson Cancer Center OpenWorks. [Link]

  • Radiochemistry at Nature Protocols. Nature Portfolio. [Link]

  • Chemistry of PET Radiopharmaceuticals: Labelling Strategies. Radiology Key. [Link]

  • Radiopharmaceuticals for PET Imaging - Issue A. Directory of Open Access Books. [Link]

  • 18F-Labelling innovations and their potential for clinical application. Forschungszentrum Jülich. [Link]

  • Radiosynthesis and evaluation of 4-(6-[18F]Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine as a novel radiotracer candidate targeting leucine-rich repeat kinase 2. Scientific Reports. [Link]

  • PET tracers and radiochemistry. ResearchGate. [Link]

  • Method for preparing 4-(4-fluorobenzoyl) butyric acid.
  • Synthesis of Fluorine-18 for Advanced PET Imaging. Open MedScience. [Link]

  • Automation of the Radiosynthesis of Six Different 18F-labeled radiotracers on the AllinOne. Molecular Imaging. [Link]

  • Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Molecules. [Link]

  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioconjugate Chemistry. [Link]

  • Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Chemical Communications. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting & Yield Optimization for 4'-Fluoro-4-iodobutyrophenone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve bottlenecks in the synthesis of 4'-Fluoro-4-iodobutyrophenone. This compound is a critical electrophilic intermediate used in the alkylation of complex amines, most notably in the1[1].

While the conversion from 4-chloro-4'-fluorobutyrophenone via the Finkelstein reaction is conceptually straightforward, empirical yields often stall around 60–70% due to thermodynamic and environmental factors. This guide provides field-proven insights, mechanistic causality, and a self-validating protocol to consistently push your yields above 90%.

Section 1: Mechanistic Causality & Reaction Logic

The synthesis relies on a 2 where an iodide ion displaces the chloride[2]. Because chloride is a poorer leaving group than iodide, the reaction is thermodynamically unfavorable in a vacuum. However, by leveraging 3 in a specific solvent environment, the equilibrium is forced forward[3].

Sodium iodide (NaI) is highly soluble in polar aprotic solvents like acetone or methyl ethyl ketone (MEK), whereas 4[4]. The continuous precipitation of solid NaCl removes it from the equilibrium, acting as the thermodynamic engine that drives the synthesis to completion[2].

Finkelstein Substrate 4-Chloro-4'-fluorobutyrophenone + Excess NaI Solvent Anhydrous Solvent (Acetone or MEK) Substrate->Solvent Dissolved in SN2 SN2 Transition State (Iodide attack, Chloride leaving) Solvent->SN2 Heat / Reflux Products This compound + NaCl (solution) SN2->Products Halogen Exchange Precipitate NaCl (solid) Precipitates out Products->Precipitate Insolubility LeChatelier Le Chatelier's Principle Drives reaction forward Precipitate->LeChatelier LeChatelier->Products Shifts Equilibrium

Finkelstein reaction mechanism and Le Chatelier's thermodynamic driving force.

Section 2: Frequently Asked Questions (Troubleshooting)

Q1: My conversion stalls at 70% even after 24 hours of reflux in acetone. How can I drive the reaction to completion? A: The stall is typically caused by two factors: insufficient thermal energy or moisture contamination.

  • Thermal Energy: The SN2 displacement on a primary carbon attached to a long alkyl chain can be sluggish. Acetone's boiling point (56°C) often provides insufficient thermal energy for complete conversion within a reasonable timeframe. Solution: Substitute acetone with 5. MEK has a similar polarity profile but a higher boiling point (80°C), which significantly accelerates the reaction kinetics. Industrial data shows that 5[5].

  • Moisture: Even trace amounts of water in your solvent will dramatically increase the solubility of NaCl. If NaCl does not precipitate, the equilibrium cannot shift forward. Solution: Use strictly anhydrous solvents and oven-dried glassware.

Q2: The final product is dark brown instead of a light yellow/off-white oil. Does this affect downstream coupling, and how do I fix it? A: The dark brown color indicates contamination with molecular iodine (I₂). Iodide ions (I⁻) are highly susceptible to photo-oxidation and aerial oxidation, forming I₂ during prolonged reflux or storage. I₂ contamination will severely interfere with downstream cross-coupling or alkylation reactions. Solution: Protect the reaction flask from light (wrap in aluminum foil) and run the reflux under an inert nitrogen or argon atmosphere. During the workup phase, incorporate a wash with a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution. Thiosulfate acts as a reducing agent, converting I₂ back to water-soluble I⁻, which is then cleanly partitioned into the aqueous waste.

Q3: I am seeing degradation products and lower yields when scaling up. What is the cause? A: Extended heating times required for large-scale batches can lead to the alkyl iodide product undergoing elimination reactions (dehydrohalogenation) or hydrolysis if water is present. Ensure you are using a slight excess of NaI (1.5 to 2.0 equivalents) to maximize the SN2 rate, allowing you to reduce the overall reflux time.

Section 3: Optimized Experimental Protocol

This self-validating protocol utilizes MEK to ensure high kinetic turnover and includes specific quenching steps to guarantee product purity.

Workflow Step1 1. Reagent Prep Dry MEK & NaI Step2 2. Reflux 16-24h under N2 Step1->Step2 Step3 3. Filtration Remove NaCl Step2->Step3 Step4 4. Quench Na2S2O3 Wash Step3->Step4 Step5 5. Extraction DCM / Water Step4->Step5 Step6 6. Concentration Yield >90% Step5->Step6

Optimized step-by-step experimental workflow for high-yield synthesis.

Step-by-Step Methodology:
  • Preparation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush the system continuously with dry Nitrogen.

  • Reagent Loading: Add 4-chloro-4'-fluorobutyrophenone (1.0 equivalent, e.g., 50 mmol) and anhydrous Sodium Iodide (1.5 equivalents, 75 mmol).

  • Solvent Addition: Inject 150 mL of anhydrous Methyl Ethyl Ketone (MEK) via syringe to maintain the inert atmosphere.

  • Reflux: Wrap the apparatus in aluminum foil to exclude light. Heat the mixture to a gentle reflux (approx. 80°C) with vigorous stirring for 16 hours.

    • Self-Validation Check: A fine white precipitate (NaCl) should become clearly visible suspended in the solution within the first 30–60 minutes, confirming the forward progression of the SN2 exchange.

  • Filtration: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove the precipitated NaCl and excess NaI. Wash the filter cake with a small amount of cold MEK.

  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) to remove the MEK solvent.

  • Workup & Quenching: Redissolve the crude residue in Dichloromethane (DCM, 100 mL). Transfer to a separatory funnel and wash sequentially with:

    • 50 mL of 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) to remove any free iodine.

    • Self-Validation Check: The organic layer's color should shift immediately from brown/dark yellow to pale yellow/colorless, indicating the successful reduction of I₂.

    • 50 mL of distilled water.

    • 50 mL of saturated brine (NaCl solution).

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and evaporate the solvent in vacuo to yield this compound as a light yellow oil.

Section 4: Quantitative Data Comparison

The following table summarizes the expected yield improvements based on solvent selection and environmental controls.

Solvent SystemTemp (°C)AtmosphereLight ProtectionTime (h)Expected Yield (%)Primary Impurity Profile
Acetone (Reagent Grade)56AirNone2465 - 72%Unreacted chloride, I₂ (brown)
Acetone (Anhydrous)56NitrogenFoil Wrap2478 - 85%Unreacted chloride
MEK (Anhydrous) 80 Nitrogen Foil Wrap 16 > 92% Trace elimination products

References

  • Title: Lumateperone synthesis - ChemicalBook. Source: chemicalbook.com. URL: 1

  • Title: Cas 3874-54-2, 4-Chloro-4'-fluorobutyrophenone. Source: lookchem.com. URL: 5

  • Title: Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences. Source: vedantu.com. URL: 2

  • Title: The Finkelstein Reaction Mechanism. Source: youtube.com. URL: 3

  • Title: Finkelstein Reaction. Source: organic-chemistry.org. URL: 4

Sources

Technical Support Center: Handling & Storage of Halogenated Butyrophenones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter stability issues when scaling up syntheses involving halogenated butyrophenones.

A common point of failure in the synthesis of antipsychotic APIs (such as haloperidol or droperidol) is the mishandling of 4'-Fluoro-4-iodobutyrophenone compared to its more robust industrial counterpart, 4-chloro-4'-fluorobutyrophenone [1]. While substituting a chloride for an iodide dramatically improves electrophilic reactivity for


 and cross-coupling reactions, it fundamentally alters the thermodynamic stability of the molecule.

This guide provides the mechanistic causality, troubleshooting steps, and self-validating protocols required to maintain the integrity of these critical intermediates.

Part 1: Core Knowledge Base – The Causality of Bond Stability

To understand why the iodo analog degrades rapidly on your bench while the chloro analog remains stable, we must look at the quantum mechanics of orbital overlap.

The carbon atom utilizes a 2p orbital to bond with the halogen. In 4-chloro-4'-fluorobutyrophenone , the chlorine atom uses a 3p orbital, resulting in a relatively strong 2p-3p overlap[2]. However, in This compound , the massive iodine atom relies on a diffuse 5p orbital. The resulting 2p-5p overlap is exceptionally poor, leading to a significantly longer and weaker bond[2].

Because the C-I bond dissociation energy is only ~234 kJ/mol (compared to ~338 kJ/mol for C-Cl), ambient UV/visible light provides enough energy to cause homolytic cleavage[3]. This releases iodine radicals that recombine into elemental iodine (


), which acts as an oxidative impurity and poisons transition-metal catalysts in downstream reactions[4].
Quantitative Comparison of Halogenated Analogs
Property4-chloro-4'-fluorobutyrophenoneThis compound
CAS Number 3874-54-2[5]56346-57-7 (Typical)
Bond Dissociation Energy ~338 kJ/mol[3]~234 kJ/mol[3]
Orbital Overlap 2p (Carbon) – 3p (Chlorine)[2]2p (Carbon) – 5p (Iodine)[2]
Leaving Group Ability Good (

is a weak base)
Excellent (

is highly polarizable)
Photostability High (Stable under ambient light)Extremely Low (Rapid homolysis)[4]
Visual Degradation Cue None (Remains clear/pale yellow)Turns pink, purple, or dark brown
Recommended Storage Room Temp to 2-8°C[5]-20°C, under Inert Gas, Opaque Container
Part 2: Diagnostic & Troubleshooting Guide
Visualizing the Degradation Pathway

If you retrieve your this compound from storage and notice a distinct pink or brown discoloration, your compound has undergone photolytic degradation. The diagram below illustrates the mechanistic workflow of this failure.

Photodegradation Start This compound (Clear/Pale Yellow) Light UV/Visible Light Exposure (hv) Start->Light Homolysis Homolytic Cleavage of C-I Bond (~234 kJ/mol) Light->Homolysis Radicals Carbon Radical + Iodine Radical (I•) Homolysis->Radicals Recombination I• + I• -> I2 (Iodine Release) Radicals->Recombination Result Degraded Product (Pink/Brown Discoloration) Recombination->Result

Photolytic degradation pathway of C-I bonds leading to elemental iodine release.
Troubleshooting FAQs

Q: My this compound turned dark brown. Is the entire batch ruined? A: Not necessarily. The intense color of elemental iodine (


) means that even a 1-2% degradation rate will turn the entire solution dark brown. The bulk of your starting material is likely still intact. You must, however, perform a rescue wash (see SOP 2 below) before using it, as free iodine will severely inhibit palladium-catalyzed cross-coupling reactions and alter stoichiometry.

Q: Can I substitute the chloro analog for the iodo analog in my


 reaction without changing conditions? 
A:  No. Because the C-Cl bond is significantly stronger (~338 kJ/mol) and chloride is a poorer leaving group than iodide, direct substitution will result in sluggish kinetics or complete reaction failure[3]. If you must use the chloro analog, you will need to increase the reaction temperature, use a more polar aprotic solvent (like DMF or DMSO), or add a catalytic amount of sodium iodide (NaI) to facilitate an in situ Finkelstein reaction.

Q: How long can I leave the iodo analog on the bench during an experiment? A: Minimize bench time to strictly what is necessary for weighing or transferring. If the material must be out for more than 15 minutes, wrap the flask in aluminum foil to block ambient light and keep it on an ice bath to suppress thermal degradation.

Part 3: Standard Operating Procedures (SOPs)
SOP 1: Long-Term Storage Protocol

To prevent the homolytic cleavage of the C-I bond, storage conditions must eliminate the two primary catalysts of degradation: light and thermal energy.

StorageWorkflow Compound Identify Halogen Analog Chloro 4-Chloro Analog (C-Cl Bond) Compound->Chloro Iodo 4-Iodo Analog (C-I Bond) Compound->Iodo StoreCl Store at RT or 2-8°C Standard Amber Bottle Chloro->StoreCl StoreI Store at -20°C Strictly Opaque/Amber Bottle Iodo->StoreI Inert Purge with Argon/N2 Gas Seal tightly StoreI->Inert

Decision tree for the storage and handling of halogenated butyrophenones.

Step-by-Step Methodology:

  • Container Selection: Transfer the this compound to a heavily amberized or completely opaque glass vial. Do not use clear glass.

  • Atmospheric Purge: Insert a needle connected to an Argon or dry Nitrogen line into the vial's headspace. Purge with a gentle stream of inert gas for 15–20 seconds. Causality: This displaces ambient oxygen and moisture, preventing oxidative side-reactions.

  • Sealing: Cap immediately with a PTFE-lined lid to prevent gas exchange. Wrap the cap junction with Parafilm.

  • Thermal Control: Store the vial in a -20°C freezer. (Note: The chloro analog can be safely stored at room temperature or 2-8°C[5]).

SOP 2: Rescue Protocol (Removing Free Iodine)

If your iodo-compound has degraded and contains free iodine, use this self-validating reductive wash to purify the intermediate before synthesis.

Step-by-Step Methodology:

  • Dilution: Dissolve the discolored this compound in a non-polar organic solvent (e.g., Dichloromethane or Diethyl Ether).

  • Reductive Wash: Transfer the solution to a separatory funnel. Add an equal volume of 10% aqueous Sodium Thiosulfate (

    
    ) solution.
    
  • Agitation: Stopper the funnel, invert, and shake vigorously. Vent the stopcock frequently to release pressure. Causality: The thiosulfate acts as a reducing agent, converting elemental iodine (

    
    ) into water-soluble iodide ions (
    
    
    
    ).
  • Self-Validation Check: Allow the aqueous and organic layers to separate. The organic layer should instantly transition from pink/brown back to a clear or pale yellow liquid. If a pink tint remains, repeat Step 2.

  • Isolation: Drain the organic layer, dry it over anhydrous Magnesium Sulfate (

    
    ), filter, and concentrate under reduced pressure (rotary evaporation) in a flask wrapped in foil.
    
References
  • 5 - Chem-Impex 2.1 - ChemicalBook 3.2 - Allen 4.4 - BYJU'S 5.3 - CK-12 Foundation

Sources

Removing unreacted iodine from 4'-Fluoro-4-iodobutyrophenone mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4'-Fluoro-4-iodobutyrophenone Purification

Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in removing unreacted iodine from their reaction mixtures. Below, you will find a series of troubleshooting questions and answers, frequently asked questions, and detailed protocols to ensure you obtain a high-purity product for your downstream applications.

Troubleshooting Guide

Q1: My crude reaction mixture has a persistent brown or purple color after the initial work-up. What does this indicate and how do I resolve it?

This persistent color is a clear indicator of the presence of unreacted elemental iodine (I₂). Iodine is highly colored and has significant solubility in many organic solvents used for extraction, such as dichloromethane, chloroform, or ethyl acetate.[1][2][3] A simple aqueous wash is often insufficient for its complete removal due to the partition coefficient favoring the organic phase.

Causality: The issue arises because elemental iodine (I₂) is a nonpolar molecule and therefore prefers to remain dissolved in the organic solvent along with your product, this compound. To remove it, you must chemically convert it into a species that is highly soluble in water.

Solution: The most effective method is to perform a reductive quench using an aqueous solution of a reducing agent. A saturated or 10% (w/w) aqueous solution of sodium thiosulfate (Na₂S₂O₃) is the standard and most effective choice.[4][5] The thiosulfate ion reduces elemental iodine (I₂, colored) to iodide ions (I⁻, colorless), which are readily soluble in the aqueous phase.[4]

The reaction is as follows: I₂ (organic, colored) + 2 Na₂S₂O₃ (aqueous) → 2 NaI (aqueous, colorless) + Na₂S₄O₆ (aqueous)

This transformation effectively pulls the iodine species out of the organic layer and into the aqueous layer, which can then be separated and discarded.

Q2: I performed a sodium thiosulfate wash, but my organic layer is still faintly colored. What went wrong?

If a faint color persists after a thiosulfate wash, it could be due to one of several reasons:

  • Insufficient Quenching: You may not have used enough sodium thiosulfate solution to react with all the iodine present. This is common if the initial concentration of iodine was very high.

  • Insufficient Mixing: The reaction between iodine and thiosulfate occurs at the interface of the organic and aqueous layers. If the biphasic mixture is not shaken vigorously enough in the separatory funnel, the reaction will be incomplete.[6]

  • Reaction Time: While the reaction is generally fast, allowing the layers to mix for a few minutes can ensure the reaction goes to completion.[5]

Solution:

  • Repeat the Wash: Perform a second or even a third wash with fresh sodium thiosulfate solution. Continue washing until the organic layer is completely colorless.

  • Ensure Vigorous Mixing: Shake the separatory funnel vigorously for at least 1-2 minutes during each wash to maximize the surface area between the two phases.[5][6] Be sure to vent the funnel frequently to release any pressure buildup.

  • Check Concentration: Ensure your sodium thiosulfate solution has not degraded and is of a sufficient concentration (e.g., 10% w/v or a saturated solution).

Q3: Can I use other reducing agents besides sodium thiosulfate?

Yes, other reducing agents can be used, but sodium thiosulfate is generally preferred due to its effectiveness, low cost, and the benign nature of its byproducts.

ReagentAdvantagesDisadvantages
Sodium Thiosulfate (Na₂S₂O₃) Highly effective, fast, inexpensive, byproducts are water-soluble.[4][5]Can be slow if not mixed vigorously.
Sodium Bisulfite (NaHSO₃) / Sodium Metabisulfite (Na₂S₂O₅) Effective and inexpensive.Can generate sulfur dioxide (SO₂) gas, especially under acidic conditions, requiring good ventilation.
Ascorbic Acid (Vitamin C) A mild and environmentally benign reducing agent.May be less efficient for high concentrations of iodine and might require pH adjustment.

For most applications involving this compound, sticking with sodium thiosulfate is the most reliable and straightforward approach.

Q4: How can I confirm that all the iodine has been successfully removed?

Visual inspection is the first step; the organic layer should be colorless. However, for rigorous confirmation, especially before use in sensitive downstream applications, analytical techniques are necessary.

  • Thin-Layer Chromatography (TLC): Spot your crude mixture and your purified product on a TLC plate. Elemental iodine will appear as a distinct, often brownish-purple, spot (sometimes without UV activity) that should be absent in the purified sample lane.

  • UV-Vis Spectroscopy: If your product has a known UV-Vis spectrum, you can check for the absence of the characteristic absorbance peaks of iodine in your purified sample.

  • Proton NMR (¹H NMR): While iodine itself is not visible in ¹H NMR, its presence as an impurity can sometimes lead to slight peak broadening or the appearance of minor, unidentifiable peaks. A clean spectrum of your product is a good indicator of high purity.

Frequently Asked Questions (FAQs)

FAQ 1: Why is it critical to remove residual iodine from my this compound?

Residual iodine can act as an unwanted reactant or catalyst in subsequent synthetic steps. For example, it can:

  • Interfere with metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck).

  • Cause side reactions or decomposition of sensitive reagents.

  • Lead to the formation of iodinated byproducts, complicating purification down the line.

  • Invalidate analytical data, such as yield calculations and potency assays, by contributing to the overall mass of the sample.

FAQ 2: What are the primary safety precautions when handling iodine and sodium thiosulfate?

Iodine:

  • Handling: Always handle solid iodine and its solutions in a well-ventilated fume hood.[7][8] Iodine sublimes at room temperature, and its vapor is a respiratory and eye irritant.[1][7]

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety glasses or goggles, and a lab coat.[9] Iodine can cause skin irritation and staining.[7][10]

  • Spills: For small spills, scoop up any solid material first. Then, decontaminate the area with a sodium thiosulfate solution to neutralize the iodine before wiping it up.[7]

Sodium Thiosulfate:

  • Handling: Generally considered a low-hazard chemical.[11]

  • PPE: Standard laboratory PPE (gloves, goggles, lab coat) is sufficient.[11]

  • Disposal: Check your institution's guidelines, but it is generally considered safe for drain disposal when in dilute aqueous solutions.

FAQ 3: Can I use column chromatography to remove iodine?

While possible, it is not the recommended primary method for bulk iodine removal. Iodine can streak down a silica gel column, potentially co-eluting with your product.[12] It is far more efficient to remove the vast majority of iodine via a chemical quench and extraction first. Column chromatography should be reserved as a final polishing step to remove other organic impurities after the iodine has been eliminated.

Experimental Protocols

Protocol 1: Standard Reductive Quench and Extraction

This protocol describes the standard procedure for removing unreacted iodine from an organic solution containing this compound.

Materials:

  • Crude reaction mixture in an organic solvent (e.g., DCM, EtOAc).

  • 10% (w/v) aqueous sodium thiosulfate solution.

  • Saturated aqueous sodium chloride solution (Brine).

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Separatory funnel.

  • Erlenmeyer flask.

  • Rotary evaporator.

Procedure:

  • Transfer the organic solution containing your crude product to a separatory funnel of appropriate size.

  • Add an equal volume of 10% aqueous sodium thiosulfate solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, inverting the funnel and venting frequently to release pressure. The brown/purple color of the organic layer should disappear.

  • Allow the layers to separate fully. Drain the lower aqueous layer.

  • If any color remains in the organic layer, repeat steps 2-4 with a fresh portion of sodium thiosulfate solution.

  • Wash the now colorless organic layer with an equal volume of brine. This helps to remove residual water and any remaining inorganic salts from the organic phase.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add a sufficient amount of anhydrous MgSO₄ or Na₂SO₄ to the organic solution to dry it. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Filter the drying agent from the solution or carefully decant the solution into a clean, pre-weighed round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Purification Workflow Diagram

The following diagram outlines the decision-making process for purifying this compound.

G A Crude Reaction Mixture (in Organic Solvent) B Visual Inspection: Persistent Brown/Purple Color? A->B C Perform Reductive Quench: Wash with aq. Na₂S₂O₃ B->C Yes E Wash Organic Layer with Brine B->E No D Separate Aqueous and Organic Layers C->D D->B Color Persists? D->E Colorless F Dry Organic Layer (e.g., Na₂SO₄) E->F G Remove Solvent in vacuo (Rotary Evaporator) F->G H Purity Check by TLC/NMR G->H I High-Purity Product: This compound H->I Purity ≥ 95% J Further Purification Required: Column Chromatography H->J Impurities Present J->I After Purification

Caption: Decision workflow for the purification of this compound.

References

  • Vertex AI Search. (n.d.). Sodium Thiosulphate.
  • Basicmedical Key. (2021, May 9). Iodine and Iodine-Containing Compounds.
  • Orchids The International School. (n.d.). Iodine Formula: Properties, Application, & More.
  • ISOFLEX USA. (n.d.). Iodine.
  • University of Michigan Environment, Health & Safety. (n.d.). IODINATION SAFETY PRECAUTIONS.
  • CLEAPSS Science. (2022). Student safety sheets 56 Iodine.
  • Journal of Nuclear Medicine Technology. (n.d.). Safe Handling of Radioiodinated Solutions.
  • Chemistry Stack Exchange. (2019, April 22). Solubility of Iodine in Some Organic Solvents.
  • ECHEMI. (n.d.). Solubility of Iodine in Some Organic Solvents.
  • INIS-IAEA. (n.d.). THE INTERACTION OF IODINE WITH ORGANIC MATERIAL IN CONTAINMENT.
  • ResearchGate. (2016, May 6). Can anyone please tell me what is the best way to remove a trace quantity of (sodium iodide) NaI from a solution?
  • Safety Data Sheet. (2023, October). Iodine.
  • Reddit. (2021, June 23). Removal of Iodine : r/Chempros.
  • Stainsfile. (n.d.). Iodine-Thiosulphate Sequence To Remove Mercury Pigment.
  • Material Safety Data Sheet. (2015, March 10). SODIUM THIOSULFATE PENTAHYDRATE.
  • Google Patents. (n.d.). US3425798A - Process for the removal of iodine from organic compounds.
  • PubMed. (2005, April 15). Allergic Contact Dermatitis From Iodine Preparations: A Conundrum.
  • ACS Publications. (n.d.). Recovering solvent from iodine solutions.
  • Reddit. (2019, February 26). How do I separate a multi-ringed organic compound from iodine and selenium?
  • INIS-IAEA. (n.d.). The interaction of iodine with organic material in containment.

Sources

Handling moisture sensitivity in 4'-Fluoro-4-iodobutyrophenone reagents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4'-Fluoro-4-iodobutyrophenone

A Guide to Handling Moisture Sensitivity for Researchers and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the successful handling and application of this valuable but moisture-sensitive reagent. Our goal is to move beyond simple instructions and explain the causality behind best practices, ensuring your experiments are both reproducible and successful.

Frequently Asked Questions (FAQs): Understanding the Reagent

This section addresses the most common initial questions regarding the properties, storage, and handling of this compound.

Q1: What is this compound and what are its primary applications?

This compound is a synthetic building block, a ketone derivative containing both fluorine and iodine atoms.[1] Its structure makes it a valuable precursor in medicinal chemistry and drug development. Specifically, it is an intermediate in the synthesis of various pharmacologically active compounds, including antipsychotic agents.[2] The butyrophenone core is a well-known scaffold in neuroleptic drugs, and the terminal iodide provides a reactive site for nucleophilic substitution reactions to build more complex molecules.[3]

Q2: Why is this compound considered moisture-sensitive?

The moisture sensitivity arises from two key structural features:

  • The Alkyl Iodide: The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds. In the presence of water, especially with trace impurities or under non-neutral pH conditions, the iodide can be susceptible to hydrolysis, potentially leading to the corresponding alcohol (4'-Fluoro-4-hydroxybutyrophenone) and hydroiodic acid. This not only consumes the starting material but can also introduce acidic conditions that may catalyze further unwanted side reactions.

  • The Ketone Carbonyl Group: While less reactive to neutral water, the carbonyl group can undergo hydration in the presence of acid or base catalysts to form a geminal diol. More importantly, it can participate in various aldol-type condensation reactions if enolization is triggered, a process that can be influenced by the reaction medium.

Many reactions in organic chemistry must be performed under the strict exclusion of water because reagents have a high affinity to react with atmospheric moisture, leading to poor yields or complete reaction failure.[4]

Q3: What are the visual signs of reagent degradation?

A pure sample of this compound is typically a liquid or a low-melting solid, often described as a slightly yellow-greenish clear oil.[2] Signs of degradation due to moisture or air exposure can include:

  • Color Change: A darkening of the oil, potentially to a brown or deep amber color, can indicate the formation of iodine (I₂) through oxidative or light-induced decomposition.

  • Precipitation: The formation of a solid in the liquid may suggest polymerization or the crystallization of degradation byproducts.

  • Inconsistent Spectroscopic Data: A compromised sample will show additional peaks in ¹H or ¹³C NMR spectra corresponding to hydrolysis products or other impurities.

Q4: How must I store this reagent to ensure its stability?

Proper storage is critical. The reagent should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[5] For long-term stability, store in a cool, dark place, such as a refrigerator designated for chemical storage. Many suppliers provide this reagent in bottles with a specialized cap, like the Sure/Seal™ system, which is designed to allow for the removal of the reagent via syringe without exposing the bulk material to the atmosphere.[6][7]

Summary of Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₀FIO[1]
Molecular Weight 292.09 g/mol [1]
Appearance Slightly yellow-greenish clear oil[2]
Density ~1.22 g/mL at 25 °C[2]
Refractive Index n20/D ~1.5255[2]
Storage Temperature Inert atmosphere, Room Temperature or refrigerated[2]

Troubleshooting Guide: From Failed Reactions to High Yields

This section provides a systematic approach to diagnosing and solving common issues encountered when using this compound.

Problem 1: Low or No Product Yield

A low yield is the most common symptom of issues related to moisture sensitivity. Follow this diagnostic workflow to identify the root cause.

start Low or No Yield Observed reagent_check Step 1: Verify Reagent Integrity - Check color - Run NMR on aliquot - Use fresh bottle? start->reagent_check setup_check Step 2: Scrutinize Reaction Setup - Was glassware properly dried? - Was an inert atmosphere maintained? - Were septa new and intact? reagent_check->setup_check Reagent OK solvent_check Step 3: Confirm Solvent Anhydrous Quality - Was solvent from a fresh, sealed bottle? - Was it properly dried/distilled? setup_check->solvent_check Setup Correct conclusion Identify and Rectify Source of Moisture Contamination solvent_check->conclusion Solvent OK

Caption: A decision tree for troubleshooting low-yield reactions.

Cause A: Reagent Degradation

  • Diagnosis: The reagent may have been compromised before the reaction began. If the bottle has been opened multiple times, especially without proper technique, moisture contamination is likely.

  • Solution: If you suspect degradation, obtain a fresh, sealed bottle of the reagent. For critical experiments, it is always best practice to use a newly opened bottle.

Cause B: Contaminated Glassware and Solvents

  • Diagnosis: Glassware that appears dry to the naked eye still has a thin film of adsorbed moisture on its surface.[6][7] Likewise, many organic solvents are hygroscopic and will absorb water from the air.

  • Solution: All glassware must be rigorously dried before use. The most effective method is oven-drying at >125 °C overnight and assembling the apparatus while still hot, allowing it to cool under a stream of dry, inert gas like nitrogen or argon.[6][7][8] Alternatively, glassware can be flame-dried under vacuum. Solvents must be of anhydrous grade and handled using techniques that prevent moisture ingress.

Cause C: Compromised Inert Atmosphere

  • Diagnosis: A leak in your reaction setup can introduce atmospheric moisture and oxygen, quenching sensitive reagents.

  • Solution: Ensure all joints are well-sealed (using a minimal amount of appropriate grease for ground-glass joints) and that septa are fresh and not punctured excessively. Maintain a positive pressure of inert gas throughout the experiment, often visualized with an oil bubbler.

Problem 2: Formation of Unexpected Side Products

Cause: Hydrolysis or Other Moisture-Induced Pathways

  • Diagnosis: You observe unexpected spots on your TLC plate or unidentifiable peaks in your crude NMR. One common byproduct could be 4'-Fluoro-4-hydroxybutyrophenone, formed from the hydrolysis of the C-I bond. Another possibility is the elimination product, 4-(4-fluorophenyl)-4-oxobut-1-ene.

  • Solution: The solution is preventative: strict adherence to anhydrous techniques as described above. If you suspect your product is unstable to aqueous workup conditions, you can test this by taking a small aliquot of the reaction mixture and exposing it to the workup conditions (e.g., water or acidic/basic washes) and analyzing it by TLC to see if new spots appear.[9]

Key Experimental Protocols

Adherence to rigorous experimental technique is paramount. The following protocols provide a reliable foundation for handling this compound and setting up moisture-sensitive reactions.

Protocol 1: Transferring the Reagent Using Syringe Technique

This protocol is for transferring the reagent from a Sure/Seal™ or similar septum-capped bottle.

  • Preparation: Dry a syringe and a long needle in an oven and cool them in a desiccator.

  • Inert Gas Flush: Gently flush the syringe with dry nitrogen or argon.

  • Pressurize Bottle: Puncture the septum of the reagent bottle with a needle connected to a nitrogen/argon line. This creates a positive pressure inside the bottle, preventing air from entering when the liquid is withdrawn.[8]

  • Withdraw Reagent: Insert the dry syringe needle through the septum and into the liquid. The positive pressure will help to slowly push the plunger back, filling the syringe with the desired volume. It's often helpful to withdraw slightly more than needed to account for any gas bubbles.[8]

  • Remove Bubbles: Invert the syringe and carefully push the plunger to expel any gas bubbles and adjust to the exact volume required.

  • Transfer: Swiftly transfer the reagent by inserting the syringe needle through the septum on your reaction flask and depressing the plunger.

  • Clean-up: Withdraw the syringe. Quench any residual reagent in the syringe by drawing up a suitable solvent (e.g., isopropanol) and expelling it into a waste container.

start Oven-Dry Syringe & Needle flush Flush Syringe with N₂/Ar start->flush pressurize Pressurize Reagent Bottle flush->pressurize withdraw Withdraw Liquid Reagent pressurize->withdraw transfer Transfer to Reaction Flask withdraw->transfer end Quench & Clean Syringe transfer->end

Caption: A standard workflow for transferring moisture-sensitive reagents.

Protocol 2: Setting Up a General Moisture-Sensitive Reaction
  • Glassware Preparation: Dry all glassware (flask, condenser, addition funnel, etc.) in an oven at 125 °C for at least 4 hours, or preferably overnight.[4][6]

  • Apparatus Assembly: Assemble the glassware while it is still hot and immediately place it under a positive pressure of dry nitrogen or argon. Use a thin film of grease on ground-glass joints. Allow the apparatus to cool completely under the inert atmosphere.[7]

  • Solvent Addition: Add anhydrous solvent to the reaction flask via a cannula or a dry syringe.

  • Reagent Addition: Add other reagents that are not moisture-sensitive. For other sensitive reagents, use the syringe transfer technique described in Protocol 1.

  • Initiate Reaction: Bring the reaction to the desired temperature (cooling or heating). Add the this compound dropwise via syringe.

  • Monitor Reaction: Maintain the inert atmosphere throughout the reaction. Monitor progress by TLC or another appropriate method, taking aliquots carefully with a dry syringe.

By implementing these robust techniques and understanding the chemical principles behind them, you can effectively mitigate the challenges posed by the moisture sensitivity of this compound, leading to more reliable and successful experimental outcomes.

References

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available from: [Link]

  • Moodle@Units. Preparing Anhydrous Reagents and Equipment. Available from: [Link]

  • MIT Department of Chemistry. Handling air-sensitive reagents AL-134. Available from: [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available from: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • National Institutes of Health. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Available from: [Link]

  • KWR Water Research Institute. A breakthrough for degrading “forever chemicals”. What's it in for the water sector?. (2022). Available from: [Link]

  • Google Patents. US3679666A - 4-(4-hydroxypiperidino)-4'-fluorobutyrophenones.

Sources

Technical Support Center: Optimizing 4'-Fluoro-4-Iodobutyrophenone Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, API Development Scientists, and Chemical Engineers.

Mechanistic Troubleshooting & FAQs

Q1: Why am I observing (4-fluorophenyl)(cyclopropyl)methanone as a major byproduct? A: This is the result of an intramolecular 3-exo-tet cyclization[1]. The alpha-protons adjacent to the butyrophenone carbonyl are relatively acidic (pKa ~19). When strong, nucleophilic bases (e.g., NaH, KOtBu) are used, they deprotonate this alpha-carbon to form an enolate. Because the terminal iodine is an excellent leaving group, the enolate rapidly attacks the C4 position, displacing the iodide and forming a cyclopropyl ring[1]. Solution: Switch to a milder, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or finely milled K2CO3, and strictly maintain reaction temperatures below 80°C.

Q2: What causes the formation of 1-(4-fluorophenyl)but-3-en-1-one (elimination byproduct)? A: E2 elimination is directly competing with your desired SN2 N-alkylation. Because iodide is a highly labile leaving group, any steric hindrance on your secondary amine (such as a bulky substituted piperidine)[2] will cause the base to preferentially abstract a beta-proton from the alkyl chain rather than attacking the electrophilic carbon. Solution: Enhance the nucleophilicity of your amine by using polar aprotic solvents (e.g., DMF, MIBK) and ensure the amine is fully solubilized before introducing the alkyl halide.

Q3: How do I prevent quaternization (over-alkylation) of the target API? A: The newly formed tertiary amine product remains nucleophilic and can react with a second equivalent of 4'-fluoro-4-iodobutyrophenone to form a quaternary ammonium salt. Solution: Shift the stoichiometry. Run the reaction with a slight excess of the secondary amine (1.1 to 1.2 equivalents) and use a fed-batch approach (slow dropwise addition of the alkyl iodide) to keep the steady-state concentration of the electrophile near zero.

Q4: My target API is degrading into N-oxides during the aqueous workup. How do I mitigate this? A: Butyrophenone derivatives, particularly those containing tertiary piperidine rings like haloperidol, are highly susceptible to oxidative degradation under basic hydrolytic stress, yielding N-oxide impurities[3]. Solution: Degas all extraction solvents with nitrogen. Perform the aqueous workup under an inert atmosphere and neutralize the pH as quickly as possible to minimize the time the product spends in a highly alkaline environment[3].

Quantitative Data: Impact of Conditions on Side Reactions

The following table summarizes the causal relationship between reaction parameters and the distribution of target API versus known impurities.

Reaction Conditions (Base, Solvent, Temp)Yield (Target API)Cyclopropyl KetoneButenophenone (E2)Quaternary Salt
NaH, THF, 65°C32%58%8%<2%
K2CO3, Toluene, 100°C55%15%22%5%
DIPEA, DMF, 80°C88%<2%5%4%
DIPEA, MIBK, 65°C (Fed-batch)94% <1% <1% <1%

Reaction Pathway Visualization

ReactionPathways SM This compound + Secondary Amine Desired SN2 N-Alkylation (Target API, e.g., Haloperidol) SM->Desired Mild Base (DIPEA/K2CO3) 60-80°C Cyclo Intramolecular Cyclization (Cyclopropyl Ketone Byproduct) SM->Cyclo Strong Base (NaH/KOtBu) Alpha-Deprotonation Elim E2 Elimination (Butenophenone Byproduct) SM->Elim Steric Hindrance / High Temp Beta-Hydride Abstraction Quat Over-Alkylation (Quaternary Ammonium Salt) Desired->Quat Excess Alkyl Iodide Uncontrolled Stoichiometry

Reaction pathways of this compound coupling detailing desired vs side reactions.

Standardized Experimental Protocol: Optimized N-Alkylation

This protocol outlines a self-validating workflow for the synthesis of butyrophenone APIs (e.g., Haloperidol) from 4-(4-chlorophenyl)piperidin-4-ol[2] and this compound, optimized to suppress cyclization and elimination.

Step 1: Reagent Preparation & Solubilization

  • Action: Charge a dry, nitrogen-flushed reactor with 4-(4-chlorophenyl)piperidin-4-ol (1.10 equivalents) and Methyl Isobutyl Ketone (MIBK, 10 volumes). Stir at 40°C until fully dissolved.

  • Causality: Utilizing a 10% stoichiometric excess of the amine ensures complete consumption of the highly reactive alkyl iodide, creating a kinetic barrier against late-stage quaternization.

Step 2: Base Introduction

  • Action: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) to the homogeneous solution.

  • Causality: DIPEA provides sufficient basicity to neutralize the generated HI without inducing the alpha-deprotonation of the butyrophenone chain, thereby shutting down the cyclopropyl ketone pathway[1].

Step 3: Fed-Batch Electrophile Addition

  • Action: Heat the reactor to 65°C. Begin a slow, dropwise addition of this compound (1.00 equivalent, dissolved in 2 volumes of MIBK) over a period of 90 minutes.

  • Causality: The fed-batch approach maintains a near-zero steady-state concentration of the electrophile. This minimizes both E2 elimination and over-alkylation events.

Step 4: Self-Validating Reaction Monitoring

  • Action: Maintain the temperature at 65°C for 4 hours. Pull a 0.5 mL aliquot, quench in water/EtOAc, and analyze the organic layer via HPLC or TLC (DCM:MeOH 9:1).

  • Validation Check: The reaction is only deemed complete when the this compound peak is <0.5% AUC. If >0.5%, continue stirring for 1 hour and re-test. Do not increase the temperature above 70°C to force completion, as this will trigger E2 elimination.

Step 5: Anaerobic Workup & Isolation

  • Action: Cool the reactor to 20°C. Quench the reaction with nitrogen-degassed distilled water (5 volumes). Separate the phases, wash the organic layer with degassed brine, and dry over anhydrous Na2SO4.

  • Causality: Avoiding prolonged exposure to oxygenated alkaline water prevents the oxidative degradation of the tertiary amine into N-oxide impurities[3].

  • Action: Concentrate under reduced pressure and recrystallize the crude solid from hot ethanol to yield the highly pure target API.

References

  • Comprehensive Stability Analysis of Haloperidol: Insights from Advanced Chromatographic and Thermal Analysis. MDPI.[Link]

Sources

Technical Support Center: Recrystallization of 4'-Fluoro-4-iodobutyrophenone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 4'-Fluoro-4-iodobutyrophenone. This document is designed for researchers, chemists, and drug development professionals who are looking to achieve high purity of this important synthetic intermediate. As a butyrophenone derivative, its purification can present unique challenges.[1][2] This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during its recrystallization.

Section 1: Foundational Knowledge & FAQs

This section addresses the most frequently asked questions regarding the properties of this compound and the principles of its recrystallization.

Question: What are the key physicochemical properties of this compound that influence recrystallization?

Answer: Understanding the compound's properties is the first step to designing a successful purification protocol. While extensive experimental data for this compound is not broadly published, we can infer critical characteristics from its structure and data on analogous compounds.

The molecule possesses a polar ketone group and a large, relatively nonpolar fluorophenyl ring substituted with iodine. This duality in polarity is key to solvent selection. The most critical challenge, however, is its likely low melting point. A closely related compound, 4-Chloro-4'-fluorobutyrophenone, has a melting point of 5-6 °C, often existing as an oil at room temperature.[3][4][5] It is highly probable that this compound also has a low melting point, which increases the risk of "oiling out"—a common purification failure where the compound separates as a liquid instead of forming crystals.[6][7]

PropertyValue / Expected CharacteristicSource / Rationale
Molecular Formula C₁₀H₁₀FIO[8]
Molecular Weight 292.09 g/mol [8]
Appearance Likely a low-melting solid or an oilInferred from analogs like 4-Chloro-4'-fluorobutyrophenone[3][4]
Melting Point Expected to be low; requires experimental determinationAnalogy to related structures[3]
Solubility Expected to be soluble in common organic solvents, low in waterGeneral behavior of butyrophenones[1][4]

Question: Why is recrystallization the preferred method for purifying this compound?

Answer: Recrystallization is a powerful and economical technique for purifying solid organic compounds from small amounts of impurities.[9] The process relies on the differences in solubility between the desired compound and its impurities in a chosen solvent at different temperatures. When executed correctly, it allows the target compound to form a pure crystal lattice upon slow cooling, while impurities remain dissolved in the surrounding solution (the mother liquor).[7][10] For pharmaceutical intermediates like this compound, achieving high purity is essential for subsequent synthetic steps and for meeting regulatory standards. While chromatography is an alternative, recrystallization is often more scalable and cost-effective.[11]

Question: How do I select the best solvent for recrystallization?

Answer: The ideal solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.[7] Given the compound's polarity, a single perfect solvent may not exist. A mixed-solvent system (co-solvent) is often the most effective approach.[12]

A recommended strategy is to use a pair of miscible solvents where the compound is highly soluble in one (the "soluble solvent") and poorly soluble in the other (the "anti-solvent"). Common pairs include ethanol/water, acetone/water, or ethyl acetate/hexane.[12]

Experimental Protocol: Solvent Screening

This small-scale test prevents the loss of your entire batch to a poor solvent choice.

  • Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • Solvent Addition: To each tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) dropwise at room temperature.

  • Initial Observation: If the compound dissolves immediately in a few drops, that solvent is too good and should be considered as the "soluble solvent" in a mixed pair. A solvent that does not dissolve the compound at all may be a good "anti-solvent."

  • Heating: If the compound is insoluble at room temperature, gently heat the test tube to the solvent's boiling point. Add the minimum amount of hot solvent needed to achieve complete dissolution.[10]

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Evaluation: The best solvent or solvent system will be the one that dissolves the compound when hot and yields a high quantity of crystalline precipitate upon cooling.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the recrystallization process.

Problem: My compound "oiled out" instead of forming crystals. What happened and how can I fix it?

Answer: This is the most common issue for low-melting-point compounds. Oiling out occurs when the hot, saturated solution cools to a temperature that is below the compound's melting point, causing it to separate as a supercooled liquid.[6][7]

Causality:

  • Low Melting Point: The compound's melting point is lower than the temperature at which it precipitates from the solution.

  • High Impurity Concentration: Impurities can depress the melting point of the eutectic mixture.

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered process of crystal nucleation and growth.[13]

Solutions:

  • Re-heat and Dilute: Gently re-heat the flask to re-dissolve the oil. Add a small amount (1-5% of total volume) of additional hot solvent to slightly decrease the saturation.[6][13]

  • Slow Down Cooling: This is critical. Do not place the flask directly on a cold benchtop or in an ice bath. Allow it to cool very slowly. You can insulate the flask by placing it on a cork ring or a few paper towels and covering the top with a watch glass.[13]

  • Lower the Solution Polarity: If using a polar solvent system like ethanol/water, the high polarity may encourage oiling out. Try a less polar system like ethyl acetate/hexane.

  • Scratching/Seeding: Once the solution has cooled slightly below its boiling point, gently scratch the inner surface of the flask with a glass rod at the air-liquid interface. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.[6] If you have a pure crystal from a previous batch, add a tiny "seed crystal" to induce crystallization.

Problem: No crystals are forming, even after the solution has cooled completely.

Answer: This typically indicates one of two issues: too much solvent was used, or the solution is supersaturated.

Solutions:

  • Reduce Solvent Volume: If you used too much solvent, the solution is not saturated enough for crystals to form.[6][10] Gently heat the solution and boil off some of the solvent (in a fume hood) to increase the concentration. Allow it to cool again.

  • Induce Nucleation: A supersaturated solution requires a nucleation site to begin crystallization.

    • Scratch the flask with a glass rod.[6]

    • Add a seed crystal of the pure compound.

    • Cool further: Use an ice-salt bath to reach lower temperatures, but do this only after slow cooling to room temperature has failed.

Problem: The final yield is very low.

Answer: A low yield suggests that a significant amount of your compound remained dissolved in the mother liquor.

Causality & Solutions:

  • Excessive Solvent: As mentioned above, using more than the minimum amount of hot solvent required for dissolution is the most common cause of poor yield.[10][13]

  • Premature Filtration: If you filtered the crystals while the solution was still warm, you lost product that would have crystallized upon further cooling.

  • Washing with Warm Solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will re-dissolve some of your product.[10]

  • Inappropriate Solvent Choice: A solvent in which the compound has moderate or high solubility at low temperatures will inevitably lead to a poor recovery.

Workflow Diagram: Troubleshooting Recrystallization

The following diagram outlines a logical decision-making process for troubleshooting common recrystallization issues.

Recrystallization_Troubleshooting start Start: Dissolve crude compound in minimum hot solvent dissolved Is the compound fully dissolved? start->dissolved dissolved->start No, add more hot solvent cool Cool solution slowly dissolved->cool Yes crystals Do crystals form? cool->crystals oiling Did the compound 'oil out'? crystals->oiling No success Success: Collect crystals by filtration crystals->success Yes oiling->success No oiling_sol Re-heat, add more solvent, cool slower oiling->oiling_sol Yes no_crystals_sol Problem: Supersaturated or too much solvent oiling->no_crystals_sol oiling_sol->cool induce Induce Crystallization: 1. Scratch flask 2. Add seed crystal 3. Reduce solvent volume no_crystals_sol->induce induce->cool

Caption: A decision-tree workflow for troubleshooting common recrystallization problems.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3016232, this compound. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • ResearchGate. (n.d.). Recrystallization. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Galan, A., et al. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]

  • Mohawk Valley Community College. (n.d.). Recrystallization, filtration and melting point. Retrieved from [Link]

  • The Good Scents Company. (n.d.). Butyrophenone. Retrieved from [Link]

  • Park, K. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Journal of Pharmaceutical Sciences, 99(9), 3826-3838. Retrieved from [Link]

  • Wikipedia. (n.d.). Butyrophenone. Retrieved from [Link]

  • Galatulas, I., et al. (1986). New alkylating agents: butyrophenone derivatives. Anticancer Research, 6(4), 853-855. Retrieved from [Link]

  • Midtvedt, T., et al. (1993). Metabolism of phenothiazine and butyrophenone antipsychotic drugs. A review of some recent research findings and clinical implications. The British Journal of Psychiatry. Supplement, (22), 19-24. Retrieved from [Link]

  • Curtis, C. (n.d.). Synthesis and Characterization of 4-methoxychalcone. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 4'-Fluoro-4-iodobutyrophenone: A Comparative Guide for Butyrophenone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and synthetic chemists scale up the production of butyrophenone-class neuroleptics (such as haloperidol, droperidol, and benperidol), the choice of alkylating agent becomes a critical bottleneck. While 4-chloro-4'-fluorobutyrophenone is the traditional, commercially abundant precursor, its chlorinated leaving group often exhibits sluggish reactivity toward sterically hindered secondary amines.

To overcome this, researchers frequently employ 4'-fluoro-4-iodobutyrophenone —a highly reactive electrophilic intermediate generated via halogen exchange. This guide provides an objective, data-driven comparison of these two precursors, focusing on how high-resolution 1H NMR spectroscopy is utilized to monitor conversion, verify purity, and ensure downstream alkylation success.

Mechanistic Context: Why the Iodo-Derivative?

The synthesis of complex tertiary amines in antipsychotic drug development relies heavily on N-alkylation [1]. When reacting a bulky amine (e.g., 4-(4-chlorophenyl)piperidin-4-ol) with 4-chloro-4'-fluorobutyrophenone, the reaction can take up to 40–72 hours under reflux, often requiring potassium iodide as an in situ promoter [2].

By pre-synthesizing or isolating This compound via a Finkelstein reaction, the kinetics of the subsequent N-alkylation are drastically accelerated. The iodine atom is larger, more polarizable, and a vastly superior leaving group compared to chlorine.

Butyrophenone_Synthesis Chloro 4-Chloro-4'-fluorobutyrophenone (Precursor) Finkelstein Finkelstein Reaction (NaI / Acetone, Reflux) Chloro->Finkelstein Iodo This compound (Reactive Intermediate) Finkelstein->Iodo Cl to I Exchange Alkylation N-Alkylation (Secondary Amine, Base) Iodo->Alkylation Haloperidol Haloperidol / Neuroleptics (API) Alkylation->Haloperidol High Yield

Workflow of butyrophenone neuroleptic synthesis highlighting the Finkelstein halogen exchange.

Comparative 1H NMR Analysis

1H NMR (Proton Nuclear Magnetic Resonance) is the gold standard for tracking the conversion of the chloro-precursor to the iodo-intermediate. Because both molecules share the identical 4-fluorobenzoyl moiety, the aromatic signals remain largely unchanged. The diagnostic power lies entirely in the aliphatic chain—specifically the


-protons adjacent to the halogen.
Expertise & Experience: The Causality of Chemical Shifts

The electronegativity difference between Chlorine (3.16) and Iodine (2.66) dictates the shielding environment of the adjacent methylene (


-CH

) protons.
  • In the Chloro-derivative: The highly electronegative chlorine atom strongly deshields the

    
    -protons, pushing their resonance downfield to 3.68 ppm  [3].
    
  • In the Iodo-derivative: Iodine is less electronegative and possesses a massive electron cloud that exerts a diamagnetic shielding effect. Consequently, the

    
    -protons shift significantly upfield to approximately 3.30 ppm .
    

By integrating the triplet at 3.68 ppm against the triplet at 3.30 ppm, chemists can precisely quantify the Finkelstein reaction's conversion ratio without relying on GC-MS, which can sometimes degrade halogenated intermediates.

Quantitative Data: 1H NMR Shift Comparison

Spectra acquired in CDCl


 at 400 MHz. TMS used as internal standard (0.00 ppm).
Structural Region4-Chloro-4'-fluorobutyrophenone (

ppm)
This compound (

ppm)
Multiplicity & IntegrationDiagnostic Value
Aromatic (ortho to C=O) 8.03 – 7.978.03 – 7.97Multiplet, 2HLow (Identical in both)
Aromatic (ortho to F) 7.17 – 7.097.17 – 7.09Multiplet, 2HLow (Identical in both)

-CH

(Halogen-adjacent)
3.68 ~3.30 Triplet, 2HHigh (Primary marker for Cl

I exchange)

-CH

(Carbonyl-adjacent)
3.15~3.10Triplet, 2HModerate (Slight upfield shift)

-CH

(Central methylene)
2.22~2.25Quintet / Multiplet, 2HLow

Experimental Protocols: Synthesis & Analytical Validation

To ensure trustworthy and reproducible results, the following self-validating protocol outlines the synthesis of the iodo-derivative and the subsequent NMR sample preparation. This workflow is designed to prevent the degradation of the light-sensitive carbon-iodine bond.

Protocol A: Finkelstein Halogen Exchange
  • Reagent Preparation: Dry 4-chloro-4'-fluorobutyrophenone (1.0 eq, 10 mmol) and place it in a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Dissolve the precursor in 30 mL of anhydrous acetone. Acetone is critical as sodium iodide is soluble in it, but the resulting sodium chloride byproduct is not, driving the equilibrium forward.

  • Halogen Source: Add Sodium Iodide (NaI) (1.5 eq, 15 mmol) in one portion.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 56°C) for 12 to 16 hours. Wrap the flask in aluminum foil to protect the iodo-product from photolytic degradation.

  • Workup: Cool the reaction to room temperature. Filter the white precipitate (NaCl) through a Celite pad. Concentrate the filtrate under reduced pressure.

  • Purification: Partition the residue between Ethyl Acetate (50 mL) and distilled water (50 mL). Wash the organic layer with a 5% sodium thiosulfate solution to remove any free iodine (I

    
    ), dry over anhydrous MgSO
    
    
    
    , and evaporate to yield this compound as a pale yellow oil [4].
Protocol B: 1H NMR Sample Preparation & Acquisition
  • Sample Concentration: Weigh exactly 15–20 mg of the synthesized this compound.

  • Solvation: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS). Ensure complete dissolution to maintain a sharp lock signal.
    
  • Transfer: Transfer the solution into a clean, dry 5 mm NMR tube using a glass Pasteur pipette.

  • Acquisition Parameters:

    • Frequency: 400 MHz

    • Number of Scans (NS): 16

    • Relaxation Delay (D1): 2.0 seconds (ensures accurate quantitative integration of the aliphatic triplets).

    • Pulse Angle: 30°

Conclusion

For drug development professionals synthesizing butyrophenone APIs, upgrading from 4-chloro-4'-fluorobutyrophenone to This compound provides a massive kinetic advantage in N-alkylation steps. 1H NMR serves as the definitive analytical tool to validate this transition. By monitoring the distinct upfield shift of the


-methylene protons from 3.68 ppm to approximately 3.30 ppm, chemists can confidently verify the success of the halogen exchange, ensuring high purity and maximum yield in downstream API manufacturing.

References

  • World Research Library. "SYNTHESIS OF SOME NOVEL BUTYROPHENONE SUBSTITUTED AS ASTEROIDS AND EVALUATION OF ANTIPSYCHOTIC ACTIVITY." World Research Library, 2018. Available at:[Link]

  • Google Patents. "US4086234A - Process for the preparation of tertiary amines." Google Patents, 1978.
  • Google Patents. "HUE031556T2 - D2 antagonists, methods of synthesis and application." Google Patents, 2017.

A Comparative Guide to the Mass Spectrometric Analysis of 4'-Fluoro-4-iodobutyrophenone

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical development and chemical analysis, a thorough understanding of a molecule's behavior under various analytical conditions is paramount. This guide provides an in-depth analysis of the mass spectrometric fragmentation pattern of 4'-Fluoro-4-iodobutyrophenone, a compound of interest in synthetic chemistry and as a potential intermediate in drug discovery. We will explore its predicted fragmentation pathways and compare the utility of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for its analysis. This guide is designed to equip researchers with the foundational knowledge to develop and validate robust analytical methods for this and similar compounds.

Predicted Mass Spectrometry Fragmentation Pattern of this compound

The primary fragmentation pathways anticipated for this compound are alpha-cleavage and the McLafferty rearrangement , which are characteristic of carbonyl compounds.[2][3][4][5][6] The presence of halogen atoms, particularly iodine, will also significantly influence the mass spectrum.[7][8]

Molecular Ion

The molecular ion peak (M+) for this compound is expected at a mass-to-charge ratio (m/z) of 292, corresponding to its molecular weight. Due to the high stability of the aromatic ring, the molecular ion peak is anticipated to be observable.[1] Iodine is monoisotopic (100% 127I), so no M+2 peak from isotopic distribution is expected for iodine.[7][8][9]

Key Fragmentation Pathways

Two principal fragmentation mechanisms are expected to dominate the mass spectrum of this compound:

  • Alpha-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group.[2][5][10] For this compound, two primary alpha-cleavage pathways are possible:

    • Loss of the iodopropyl radical: Cleavage between the carbonyl carbon and the adjacent CH2 group results in the formation of a stable acylium ion. This would produce a prominent peak at m/z 123 .

    • Loss of the fluorophenyl radical: Cleavage of the bond between the carbonyl carbon and the fluorophenyl ring would result in a less abundant peak at m/z 95 . Aromatic ketones typically favor the cleavage of the alkyl substituent, making the formation of the ArC≡O+ fragment more likely.[11]

  • McLafferty Rearrangement: This rearrangement is characteristic of carbonyl compounds with a sufficiently long alkyl chain containing a γ-hydrogen.[4][6][12][13] In this compound, the transfer of a γ-hydrogen from the butyryl chain to the carbonyl oxygen, followed by the elimination of a neutral alkene (ethene), would result in a fragment ion at m/z 150 .

Other Notable Fragments
  • Loss of Iodine: The carbon-iodine bond is relatively weak, and its cleavage can lead to the loss of an iodine radical (·I), resulting in a fragment at m/z 165 .

  • Fluorophenyl Cation: A fragment corresponding to the fluorophenyl group may be observed at m/z 95 .

  • Tropylium Ion Formation: The benzyl-like fragment formed from alpha-cleavage can rearrange to a stable tropylium ion, which can then undergo further fragmentation.

The predicted fragmentation of this compound is visually summarized in the following diagram:

G M This compound (m/z 292) F1 Acylium Ion (m/z 123) M->F1 α-Cleavage (-C3H6I) F2 McLafferty Rearrangement Product (m/z 150) M->F2 McLafferty Rearrangement (-C2H4) F3 Loss of Iodine (m/z 165) M->F3 (-I) F4 Fluorophenyl Cation (m/z 95) F1->F4 Further Fragmentation

Caption: Predicted major fragmentation pathways of this compound.

Comparison of Analytical Methodologies: GC-MS vs. LC-MS

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and the specific goals of the analysis.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separates volatile and thermally stable compounds in the gas phase.[14]Separates compounds in the liquid phase based on their interactions with a stationary phase.[14][15]
Volatility Requirement Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for non-volatile compounds.Suitable for a wider range of compounds, including non-volatile and thermally labile molecules.[16]
Ionization Typically uses Electron Ionization (EI), which provides reproducible fragmentation patterns for library matching.[16]Employs softer ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), often preserving the molecular ion.[15]
Sensitivity Generally offers good sensitivity, but can be lower than LC-MS for certain compounds.Often provides higher sensitivity, especially with tandem MS (MS/MS).[16]
Sample Preparation May require more extensive sample preparation, including derivatization.[16]Sample preparation is often simpler, involving dissolution and filtration.[15]
Application for this compound Likely suitable due to the expected volatility of the compound. The resulting EI mass spectrum would be rich in structural information.Also a very suitable technique, particularly for analysis in complex biological matrices. ESI would likely yield a strong protonated molecular ion [M+H]+.

Recommendation: For purity analysis and identification of unknown impurities of this compound, GC-MS with EI would be an excellent choice due to its ability to generate detailed, reproducible fragmentation patterns that can be used for structural elucidation. For quantitative analysis in biological fluids or other complex matrices, LC-MS/MS would be the preferred method due to its higher sensitivity and reduced sample preparation requirements.[17][18]

Experimental Protocol: Method Validation

A robust analytical method is essential for reliable and reproducible results in a regulated environment. The validation of an analytical procedure ensures that it is suitable for its intended purpose.[19][20][21] The following outlines a typical workflow for the validation of an LC-MS method for the quantification of this compound, based on ICH guidelines.[21]

G cluster_0 Method Development cluster_1 Method Performance P1 Selectivity & Specificity P2 Linearity & Range P1->P2 P3 Accuracy & Precision P2->P3 P4 Limit of Detection (LOD) & Limit of Quantitation (LOQ) P3->P4 P5 Robustness P4->P5 P6 System Suitability P5->P6

Caption: Key parameters for analytical method validation.

Step-by-Step Validation Protocol:
  • Specificity/Selectivity:

    • Analyze blank matrix samples (e.g., plasma, formulation excipients) to ensure no interfering peaks are present at the retention time of this compound and its internal standard.

    • Compare the chromatograms of the blank matrix, the analyte in the matrix, and a standard solution.

  • Linearity and Range:

    • Prepare a series of calibration standards of this compound in the matrix over a specified concentration range.

    • Plot the peak area ratio (analyte/internal standard) against the concentration and determine the linearity using a regression analysis (e.g., linear least squares). The correlation coefficient (r²) should be close to 1.

  • Accuracy:

    • Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

    • The accuracy is expressed as the percentage of the measured concentration to the nominal concentration.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze replicate QC samples at each concentration level within a single analytical run.

    • Intermediate Precision (Inter-assay precision): Analyze replicate QC samples on different days with different analysts and/or equipment.

    • Precision is expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD is the lowest concentration of the analyte that can be reliably detected.

    • LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

    • These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness:

    • Intentionally make small variations in method parameters (e.g., column temperature, mobile phase composition, flow rate) and evaluate the effect on the results. This demonstrates the reliability of the method during normal use.

  • System Suitability:

    • Perform a system suitability test before each analytical run to ensure the chromatographic system is performing adequately. This may include injecting a standard solution and checking parameters like retention time, peak area, and resolution.

By following this structured approach, a reliable and robust analytical method for this compound can be developed and validated, ensuring data of high quality and integrity for research and development applications.

References

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). [Source Name]. [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). ResolveMass Laboratories. [Link]

  • Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). (2023, June 26). [Source Name]. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Alpha (α) Cleavage. (2025, September 27). Chemistry Steps. [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. [Source Name]. [Link]

  • Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. (2025, October 29). ResearchGate. [Link]

  • Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. (2024, December 5). JoVE. [Link]

  • Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. [Link]

  • GCMS Section 6.11.3. Whitman People. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Source Name]. [Link]

  • McLafferty Rearrangement. (2025, September 30). Chemistry Steps. [Link]

  • Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. PMC. [Link]

  • Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. PMC. [Link]

  • 12.3: Mass Spectrometry of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. [Link]

  • McLafferty rearrangement of peptides and substituent effects on peptide fragmentation: Theoretical and experimental investigation. SOAR. [Link]

  • The McLafferty Rearrangement. Organic Chemistry Tutor. [Link]

  • The Difference Between GC/MS and LC/MS Systems. (2023, March 21). Conquer Scientific. [Link]

  • Iodine isotopic speciation mass spectra obtained by DESI-MS (left...). ResearchGate. [Link]

  • mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e.... Doc Brown. [Link]

  • McLafferty Rearrangement. Scribd. [Link]

  • Positive- and negative-ion mass spectrometry of butyrophenones. PubMed. [Link]

  • Halogen Fragmentation in Mass Spectrometry. Scribd. [Link]

  • Iodine speciation in size fractionated atmospheric particles by isotope dilution mass spectrometry. PubMed. [Link]

  • mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes. Doc Brown. [Link]

  • Comparison of GC-MS and LC-MS Methods for the Analysis of Antioxidant Phenolic Acids in Herbs. PubMed. [Link]

  • WebElements Periodic Table » Iodine » isotope data. WebElements. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. Analytical Methods. [Link]

  • The LCGC Blog: Forensic Drug Analysis: GC–MS versus LC–MS. (2018, July 5). LCGC International. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Source Name].

Sources

Reactivity Comparison Guide: 4'-Fluoro-4-iodobutyrophenone vs. Bromo Analog in Antipsychotic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of butyrophenone-class antipsychotics—such as haloperidol, azaperone, and lumateperone—relies heavily on the efficient


 alkylation of secondary amines (typically piperazines or piperidines) . The choice of the alkylating agent's leaving group fundamentally dictates the reaction kinetics, yield, and required operational conditions.

This guide provides an objective, data-driven comparison between 4'-Fluoro-4-iodobutyrophenone and its bromo analog, 4'-Fluoro-4-bromobutyrophenone , detailing the mechanistic causality behind their reactivity profiles and offering validated experimental protocols for drug development professionals.

Mechanistic Analysis: The Leaving Group Effect

In the nucleophilic aliphatic substitution (


) of butyrophenones, the amine nucleophile attacks the electrophilic C4 carbon, displacing the halide. The efficiency of this pathway is governed by the carbon-halogen bond dissociation energy and the polarizability of the leaving group.
  • This compound (Iodo Analog): Iodide (

    
    ) is an exceptional leaving group. Its large atomic radius diffuses the negative charge over a greater volume, stabilizing the transition state. The weaker C-I bond lowers the activation energy (
    
    
    
    ), allowing reactions to proceed rapidly under mild conditions.
  • 4'-Fluoro-4-bromobutyrophenone (Bromo Analog): Bromide (

    
    ) is a moderately good leaving group but is significantly less polarizable than iodide. The stronger C-Br bond requires higher thermal energy to achieve the transition state, often leading to longer reaction times and an increased risk of side reactions (e.g., elimination or degradation) if forced under harsh conditions.
    

To bridge the reactivity gap, chemists frequently employ the Finkelstein reaction , adding catalytic or stoichiometric Potassium Iodide (KI) to the bromo or chloro analogs to generate the iodo analog in situ.

G Amine Secondary Amine (Nucleophile) TS Pentacoordinate Transition State Amine->TS Nucleophilic attack Bromo 4'-Fluoro-4-bromobutyrophenone (Higher Ea, Stable) KI Finkelstein Activation (+ KI, Heat) Bromo->KI In situ exchange Bromo->TS Direct SN2 (Slow) Iodo This compound (Lower Ea, Reactive) Iodo->TS Direct SN2 (Fast) KI->Iodo Halogen swap Product Butyrophenone API (e.g., Haloperidol) TS->Product Halide departs

SN2 pathway and in situ Finkelstein activation of butyrophenone precursors.

Quantitative Performance Comparison

The following table summarizes the physicochemical and kinetic differences between the two reagents based on standard pharmaceutical synthesis parameters .

ParameterThis compound4'-Fluoro-4-bromobutyrophenone
PubChem CID 301623278083
Bond Dissociation Energy ~234 kJ/mol (C-I)~285 kJ/mol (C-Br)
Relative

Rate
Very Fast (100x relative baseline)Moderate (1x relative baseline)
Typical Reaction Temp 40°C – 60°C75°C – 100°C
Typical Reaction Time 4 – 8 hours16 – 36 hours
Yield (Uncatalyzed) 85% – 95%60% – 75%
Storage Stability Light-sensitive, degrades over timeHighly stable, long shelf life
Cost Efficiency Higher raw material costLower cost, scalable

Experimental Methodologies

The following self-validating protocols demonstrate the practical application of both reagents. The causality behind solvent and base selection is critical for maximizing yield.

Protocol A: Direct Alkylation using this compound

This method is preferred for temperature-sensitive amine substrates or when maximum yield and purity are required without inorganic additives.

  • Preparation: In a flame-dried, argon-purged flask, dissolve 1.0 equivalent of the secondary amine (e.g., 4-(4-chlorophenyl)-4-hydroxypiperidine for haloperidol) in anhydrous Acetonitrile (ACN). Causality: ACN is a polar aprotic solvent that leaves the nucleophile unsolvated and highly reactive.

  • Base Addition: Add 2.0 equivalents of

    
    -Diisopropylethylamine (DIPEA). Causality: A non-nucleophilic organic base is required to scavenge the Hydroiodic acid (HI) byproduct, preventing the protonation and subsequent deactivation of the amine nucleophile.
    
  • Alkylation: Dropwise, add 1.1 equivalents of this compound.

  • Reaction: Stir the mixture at 60°C for 6 hours. Monitor via TLC or LC-MS until the amine is consumed.

  • Workup: Concentrate under reduced pressure, suspend the residue in dichloromethane (DCM), and wash twice with deionized water to remove DIPEA salts. Dry the organic layer over anhydrous

    
     and concentrate to yield the crude product.
    
Protocol B: Alkylation using 4'-Fluoro-4-bromobutyrophenone (with Finkelstein Activation)

This method is the industry standard for scalable synthesis, balancing the lower cost of the bromo/chloro analogs with the kinetic benefits of the iodo analog.

  • Activation Setup: In a reaction vessel, combine 1.2 equivalents of 4'-Fluoro-4-bromobutyrophenone and 1.5 equivalents of Potassium Iodide (KI) in 3-pentanone. Causality: 3-pentanone allows for higher reflux temperatures (~102°C) than acetone. KI is soluble in 3-pentanone, but the resulting KBr byproduct is insoluble. The precipitation of KBr drives the equilibrium forward via Le Chatelier's principle.

  • Degassing: Degas the mixture by bubbling Argon for 10 minutes to prevent oxidative degradation of the iodide at elevated temperatures.

  • Amine & Base Addition: Add 1.0 equivalent of the target secondary amine and 2.0 equivalents of anhydrous Potassium Carbonate (

    
    ). Causality: 
    
    
    
    is a mild, insoluble inorganic base that acts as an acid scavenger without participating in unwanted side reactions.
  • Reaction: Heat the mixture to 80°C and stir for 24–36 hours. The extended time accounts for the in situ halogen exchange bottleneck.

  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts (

    
    , KBr, excess KI), and evaporate the solvent. Purify the crude residue via silica gel chromatography or direct crystallization.
    

Conclusion & Strategic Recommendations

For early-stage drug discovery and medicinal chemistry where time and yield are paramount, This compound is the superior reagent. Its high electrophilicity allows for rapid library generation under mild conditions, preserving sensitive functional groups.

For process chemistry and large-scale manufacturing, 4'-Fluoro-4-bromobutyrophenone (or the even cheaper chloro analog) combined with a Finkelstein catalyst is the optimal choice. It provides a highly stable, cost-effective starting material while still achieving acceptable kinetics through in situ activation.

References
  • Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. National Library of Medicine (PMC). Available at:[Link]

  • Patent AU2017238842B2 - Organic compounds (Finkelstein Activation in Antipsychotic Synthesis). Google Patents.
  • This compound | C10H10FIO | CID 3016232. PubChem. Available at:[Link]

  • Improved Method for the Total Synthesis of Azaperone and Investigation of Its Electrochemical Behavior in Aqueous Solution. ResearchGate. Available at:[Link]

Technical Guide: Rapid Purity Validation of 4'-Fluoro-4-iodobutyrophenone (FIBP)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Purity of 4'-Fluoro-4-iodobutyrophenone (FIBP) via TLC Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QA Analysts

Executive Summary & Technical Context

This compound (FIBP, CAS 40862-32-6) is a critical electrophilic intermediate, primarily utilized in the synthesis of neuroleptic butyrophenone derivatives (e.g., haloperidol analogs) and as a fluorinated building block in medicinal chemistry.

The synthesis of FIBP typically involves a Finkelstein reaction , converting the readily available 4'-Fluoro-4-chlorobutyrophenone (Cl-BP) into the iodo-derivative using sodium iodide. The Critical Challenge: The structural similarity between the chloro-precursor and the iodo-product presents a difficult separation challenge. Both possess nearly identical polarity, making trivial TLC systems ineffective.

This guide outlines a validated Thin Layer Chromatography (TLC) protocol designed specifically to resolve the C-Cl vs. C-I lipophilicity shift, providing a rapid, low-cost alternative to HPLC for in-process monitoring.

Comparative Analysis: TLC vs. Analytical Alternatives

While HPLC is the quantitative gold standard, it is often a bottleneck during active synthesis. The table below objectively compares TLC against instrumental alternatives for this specific application.

FeatureTLC (Optimized Method) HPLC-UV GC-MS
Primary Utility Rapid "Go/No-Go" reaction monitoring.Quantitative purity assay (>99%).Structural confirmation.
Resolution (Cl vs I) Moderate. Requires optimized non-polar mobile phase.High. Baseline separation achievable.High , but risky (see below).
Throughput High (Parallel samples).Low (15-30 min/sample).Low.
Specific Risk Co-elution if solvent is too polar.[1]Ghost peaks from carryover.Thermal Instability: Alkyl iodides can eliminate HI at high injector temps, leading to false impurity profiles.
Cost/Run < $1.00$15.00 - $25.00$20.00+

Expert Insight: Do not rely solely on GC-MS for FIBP purity. The C-I bond is weak; thermal degradation in the GC inlet can artificially inflate the presence of elimination byproducts (alkenes), leading to false "impure" results.

Validated Experimental Protocol

A. The "Self-Validating" System

To ensure trustworthiness, this protocol utilizes a Co-spotting (Mixed Spot) technique . Because the Rf difference between the Chloro-reactant and Iodo-product is small (


), running them in separate lanes is insufficient. You must overlap them to confirm they do not merge into a single spot.
B. Materials & Reagents[1][2][3]
  • Stationary Phase: Silica Gel 60 F254 aluminum-backed plates (Merck or equivalent).

  • Reference Standard: Pure 4'-Fluoro-4-chlorobutyrophenone (Starting Material).

  • Mobile Phase (Optimized): Hexane : Ethyl Acetate (90:10 v/v).

    • Why this system? A highly non-polar system is required to exploit the subtle lipophilicity difference between the Chloro and Iodo alkyl chains. More polar systems (e.g., 50:50) will cause co-elution near the solvent front.

  • Visualization: UV Lamp (254 nm).

C. Step-by-Step Methodology
  • Chamber Saturation: Add the Mobile Phase (Hexane:EtOAc 90:10) to a glass TLC chamber. Insert a filter paper wick and seal. Allow to equilibrate for 15 minutes. Crucial: Unsaturated chambers lead to "smiling" solvent fronts and poor resolution of the halide pair.

  • Sample Preparation:

    • Standard (S): Dissolve ~5 mg of Chloro-precursor in 1 mL DCM.

    • Reaction Mixture (R): Dissolve ~5 mg of crude FIBP in 1 mL DCM.

  • Spotting Strategy (The Validation Step): Mark three lanes on the TLC plate:

    • Lane 1: Standard (Chloro-precursor)

    • Lane 2: Co-spot (Apply Standard, let dry, then apply Reaction Mixture over it).

    • Lane 3: Reaction Mixture (FIBP Product).

  • Development: Elute until the solvent front reaches 1 cm from the top.

  • Visualization & Analysis: View under UV (254 nm). The aromatic ketone moiety provides strong quenching (dark spots on green background).

D. Interpretation of Results
  • Rf Values (Approximate in 90:10 Hex:EtOAc):

    • Chloro-precursor: Rf ~ 0.35

    • Iodo-product (FIBP): Rf ~ 0.42

    • Note: The Iodo compound is less polar (more lipophilic) due to the lower electronegativity and "soft" character of Iodine compared to Chlorine.

  • Pass Criteria: Lane 3 shows a single spot at the higher Rf. Lane 2 (Co-spot) shows a "figure-8" or distinct separation, confirming that the product is not the starting material.

Workflow Visualization (Decision Matrix)

The following diagram illustrates the logical flow for validating the reaction endpoint using the described protocol.

FIBP_Validation Start Start: Crude FIBP Sample Prep Dilute in DCM (1 mg/mL) Start->Prep Spot Spot Plate: Lane 1: Cl-SM (Ref) Lane 2: Co-spot (Ref + Prod) Lane 3: Product Prep->Spot Develop Develop in Hexane:EtOAc (90:10) Spot->Develop UV_Check Visualize UV (254 nm) Develop->UV_Check Decision Analyze Lane 3 (Product) UV_Check->Decision Result_Single Single Spot? Decision->Result_Single Visual Inspection Result_Rf Rf > Ref Standard? Result_Single->Result_Rf Yes Fail_Imp FAIL: Unknown Impurity (Check Reagents) Result_Single->Fail_Imp No (Multiple Spots) Pass PASS: Reaction Complete (Proceed to Workup) Result_Rf->Pass Yes (Iodo is less polar) Fail_SM FAIL: Unreacted SM Present (Extend Reaction Time) Result_Rf->Fail_SM No (Matches SM Rf)

Figure 1: Logic flow for validating FIBP purity. Note the critical check for Rf shift, as the Iodo-product travels higher than the Chloro-precursor.

Troubleshooting & Optimization

IssueCauseCorrective Action
Spots Co-elute (Merge) Solvent system too polar.Reduce EtOAc concentration (e.g., try 95:5 Hexane:EtOAc).
Tailing / Streaking Sample too concentrated or acidic silica.Dilute sample further. Add 1% Triethylamine (TEA) to mobile phase if degradation is suspected.
"Ghost" Spots Decomposition of Iodo-compound.FIBP is light-sensitive. Perform TLC in low light and do not leave plate in iodine chamber for extended periods.
No UV Absorption UV lamp failure or wrong plate.Ensure plates are F254 indicator coated. The ketone group is strongly UV active.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3016232, this compound. Retrieved from [Link]

  • Organic Syntheses (2005). Finkelstein Reaction Conditions and General Workup. Org. Synth. 2005, 81, 121. Retrieved from [Link]

Sources

Advanced GC-MS Analysis Standards for 4'-Fluoro-4-iodobutyrophenone: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

4'-Fluoro-4-iodobutyrophenone (CAS 40862-32-6) is a highly reactive, halogenated aromatic ketone utilized extensively as a critical intermediate in the synthesis of butyrophenone-class neuroleptics and antipsychotics, such as haloperidol and benperidol[1]. Because the purity of this intermediate directly dictates the yield and toxicological safety profile of the final active pharmaceutical ingredient (API), rigorous analytical profiling is mandatory. Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for its structural confirmation and the quantification of structurally similar synthetic impurities[2][3].

As an application scientist, establishing a robust GC-MS method requires moving beyond basic instrument operation. This guide objectively compares the performance of different GC-MS ionization methodologies and stationary phases, providing drug development professionals with field-proven, self-validating protocols for the analysis of this compound.

Comparative Analysis of Ionization Methodologies: EI vs. NCI

The choice of ionization technique fundamentally alters the sensitivity and structural data acquired during the GC-MS analysis of halogenated butyrophenones.

  • Electron Ionization (EI, 70 eV): EI is the universal standard for structural elucidation. For this compound (MW = 292.09 g/mol ), EI induces predictable

    
    -cleavage at the carbonyl group[4]. This generates a highly stable 4-fluorobenzoyl cation at m/z 123 (typically the base peak, 100% abundance) and an iodopropyl radical[2][4]. While excellent for confirming the butyrophenone backbone, EI often yields a weak molecular ion ([M]⁺•) because the carbon-iodine bond is relatively labile under high-energy electron bombardment.
    
  • Negative Chemical Ionization (NCI): Because this compound contains two highly electronegative halogens (Fluorine and Iodine), it possesses exceptional electron capture properties. Using a reagent gas like methane, NCI provides ultra-high sensitivity for trace impurity profiling. It primarily yields the intact molecular anion [M]⁻ or the intense iodide anion [I]⁻ at m/z 127, offering limits of detection (LOD) up to 10–50 times lower than EI.

Table 1: Performance Comparison of EI vs. NCI for this compound

ParameterElectron Ionization (EI)Negative Chemical Ionization (NCI)
Primary Application Structural elucidation, general purity profilingTrace impurity profiling, ultra-low LOD
Dominant Ions m/z 123 (Base), m/z 95, m/z 292 ([M]⁺•, weak)m/z 127 ([I]⁻), m/z 292 ([M]⁻)
Sensitivity (LOD) ~10 - 50 ng/mL~0.5 - 2 ng/mL
Matrix Interference Moderate to HighVery Low (Highly selective for halogens)
Mechanistic Causality 70 eV energy forces extensive

-cleavage
Thermal electrons captured by F/I atoms
Mechanistic Insights: The EI Fragmentation Pathway

Understanding fragmentation causality is critical for distinguishing this compound from its chlorinated precursor (4-chloro-4'-fluorobutyrophenone) or degradation products. The primary diagnostic pathway is the


-cleavage of the C-C bond adjacent to the carbonyl[4].

Fragmentation_Pathway M Molecular Ion [M]⁺• m/z 292 (C10H10FIO)⁺• F1 4-Fluorobenzoyl Cation m/z 123 [F-C6H4-CO]⁺ M->F1 α-cleavage (Dominant) F2 Iodopropyl Radical Neutral Loss •CH2CH2CH2I M->F2 α-cleavage F3 Fluorophenyl Cation m/z 95 [F-C6H4]⁺ F1->F3 -CO (m/z 28) F4 Loss of CO Neutral Loss F1->F4 -CO

Diagnostic EI fragmentation pathway of this compound via α-cleavage.

Comparative Analysis of Stationary Phases

To ensure a self-validating analytical system, the choice of the GC capillary column must guarantee baseline resolution between this compound and its common synthetic analogs (e.g., 4-chloro-4'-fluorobutyrophenone, m/z 200)[2].

  • Non-Polar Columns (e.g., HP-5MS, 5% Phenyl Methyl Siloxane): The industry standard for butyrophenones[5]. It offers excellent thermal stability and peak shape. Separation is driven purely by boiling point and molecular weight. Since the iodo-derivative (MW 292) is significantly heavier than the chloro-derivative (MW 200), a 5MS column easily resolves them.

  • Mid-Polar Columns (e.g., DB-17MS, 50% Phenyl): Recommended only if the sample contains complex aromatic positional isomers (e.g., 2'-fluoro vs. 4'-fluoro isomers) that co-elute on a 5MS column. The increased

    
    -
    
    
    
    interactions provide enhanced selectivity for aromatic rings.

Table 2: Column Performance Comparison (Standardized at 1.0 mL/min He flow)

Column TypeExample PhaseResolution (Iodo vs. Chloro)Isomer SeparationMax Temp
Non-Polar HP-5MS / DB-5MSExcellent (

> 3.0)
Poor325 °C
Mid-Polar DB-17MS / Rxi-17Good (

~ 2.0)
Excellent280 °C
Experimental Protocol: Self-Validating GC-MS Workflow

To guarantee trustworthiness and reproducibility, the following protocol incorporates a System Suitability Test (SST) to validate column inertness and mass calibration prior to sample analysis.

Phase 1: Sample Preparation (Dilute-and-Shoot)
  • Standard Preparation: Accurately weigh 10.0 mg of this compound reference standard.

  • Dissolution: Dissolve in 10.0 mL of GC-grade Hexane or Ethyl Acetate to create a 1.0 mg/mL stock solution. (Causality Note: Halogenated compounds can degrade in protic solvents over time via nucleophilic substitution; avoid methanol for long-term storage).

  • Working Solution: Dilute the stock solution to 10 µg/mL using the same solvent. Add an internal standard (e.g., 4-Chloro-4'-fluorobutyrophenone-d4, 1.0 µg/mL) to correct for injection volume variance and matrix suppression[6][7].

Phase 2: GC-MS Instrumental Parameters
  • Inlet: 250 °C, Split mode (10:1 ratio) to prevent column overloading.

  • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

  • Oven Program: Initial temp 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • Transfer Line: 280 °C.

  • Ion Source (EI): 230 °C, 70 eV electron energy.

  • Quadrupole: 150 °C.

  • Acquisition Mode: Full Scan (m/z 50–350) for identification; SIM mode (m/z 123, 95, 292) for trace quantification.

Phase 3: System Suitability & Validation (Self-Validating Step)
  • Inject a blank solvent to confirm the absence of carryover.

  • Inject the SST mixture (containing both chloro- and iodo-butyrophenone derivatives). Verify that the resolution factor (

    
    ) between the two peaks is 
    
    
    
    2.0.
  • Confirm the ion ratio of the target peak: The ratio of m/z 95 to m/z 123 should be consistent with the reference library spectrum (

    
     20% relative abundance).
    

GCMS_Workflow A Sample Prep (Hexane + IS) B GC Injection (Split 10:1, 250°C) A->B C Separation (HP-5MS Column) B->C D Ionization (EI 70eV / NCI) C->D E Detection (Quadrupole SIM) D->E

End-to-end GC-MS analytical workflow for halogenated butyrophenones.

Conclusion

For the routine purity analysis of this compound, an EI-GC-MS approach utilizing a non-polar 5MS column provides the most robust and reproducible structural confirmation, driven by the intense m/z 123 diagnostic ion. However, for advanced drug development applications requiring the quantification of trace genotoxic halogenated impurities, switching to NCI mode offers a superior, high-sensitivity alternative by exploiting the molecule's high electron affinity.

References
  • National Center for Biotechnology Information (NCBI). "this compound | C10H10FIO | CID 3016232 - PubChem". PubChem.
  • ChemicalBook. "4-Chloro-4'-fluorobutyrophenone | 3874-54-2". ChemicalBook.
  • MedChemExpress. "4-Chloro-4'-fluorobutyrophenone-d4 | Stable Isotope". MedChemExpress.
  • Maurer, H. H. "Systematic toxicological analysis of drugs and their metabolites by gas chromatography—mass spectrometry". Journal of Chromatography B.
  • BenchChem. "Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones". BenchChem.
  • Edulll. "Development of methods for the determination of veterinary drugs in food matrices by Liquid Chromatography – Mass Spectrometry".
  • Università di Torino. "Evidence of Haldol". Archivio Istituzionale Open Access.

Sources

Benchmarking Elemental Analysis Methods for Halogenated Butyrophenones: A Comparative Guide on 4'-Fluoro-4-iodobutyrophenone

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing quality control in neuroleptic drug development, I frequently encounter analytical challenges when validating highly reactive synthetic intermediates. One such critical building block is 4'-Fluoro-4-iodobutyrophenone (CAS 40862-32-6)[1]. This compound is an advanced electrophile utilized in the synthesis of atypical antipsychotic agents, such as diazepane analogs of haloperidol (2)[2].

While its chlorinated counterpart (4-chloro-4'-fluorobutyrophenone) is more stable, the iodo-derivative provides vastly superior reaction kinetics for


 alkylation due to iodine's polarizability and excellent leaving-group capability. However, this reactivity trade-off introduces significant analytical complexity. Confirming the structural integrity of this compound requires rigorous Elemental Analysis (EA) to differentiate it from chloro/bromo alternatives and to verify that no dehalogenation has occurred during storage.

This guide objectively compares the elemental benchmarks of this compound against its alternatives and provides field-proven, self-validating experimental workflows for accurate dual-halogen quantification.

Theoretical Benchmarks & Acceptable Limits

In pharmaceutical chemistry, the gold standard for elemental purity dictates that experimental mass fractions must fall within ±0.4% of theoretical values (2)[2]. Table 1 summarizes the exact theoretical mass fractions for the iodo-butyrophenone and its common alternatives.

Table 1: Theoretical Elemental Mass Fractions for Halogenated Butyrophenones
CompoundMolecular FormulaMW ( g/mol )% C% H% F% Primary Halogen% O
This compound

292.0941.12%3.45%6.50%43.45% (I) 5.48%
4-Bromo-4'-fluorobutyrophenone

245.0949.01%4.11%7.75%32.60% (Br) 6.53%
4-Chloro-4'-fluorobutyrophenone

200.6459.86%5.02%9.47%17.67% (Cl) 7.97%

Note: A valid EA result for the iodo-derivative must yield an iodine content strictly between 43.05% and 43.85%.

Comparative Performance: Iodo vs. Chloro/Bromo Alternatives

The causality behind the analytical difficulty of this compound lies in the contrasting thermodynamic properties of its two halogens.

  • The C-F Bond : Fluorine forms an exceptionally strong bond with the aromatic ring, requiring aggressive, high-temperature combustion (>950°C) to fully mineralize.

  • The C-I Bond : Iodine is highly volatile and easily sublimates. If the combustion environment lacks sufficient trapping efficiency, iodine escapes as

    
     vapor, leading to false-low readings. Chlorine and bromine do not exhibit this extreme volatility, making the chloro/bromo alternatives significantly easier to analyze via standard dry ashing.
    
Table 2: Analytical Method Comparison for Halogenated Butyrophenones
Analytical MethodTarget HalogensAccuracy / RecoveryCausality & Limitations
Direct ICP-MS I, Br, ClModerate (85-90%)Poor ionization efficiency for F; volatile iodine loss during acidic sample digestion.
Automated CHNS/O C, H, N, S, OHigh (99.8%)Cannot quantify halogens directly; halogens can poison the reduction catalyst if not scrubbed.
Schöniger Flask + IC F, Cl, Br, IVery High (99.5%)Closed-system prevents iodine volatilization; alkaline peroxide trap ensures complete capture.

Self-Validating Experimental Protocols

To guarantee trustworthiness, an analytical protocol cannot merely generate data; it must continuously prove its own accuracy. Below are the self-validating workflows we mandate for analyzing this compound.

Protocol A: CHN Analysis via Automated Combustion

Objective : Verify the carbon and hydrogen backbone (Theoretical: C 41.12%, H 3.45%). Causality : High-temperature oxidation converts the organic matrix into


 and 

. Silver wool must be added to the combustion tube to irreversibly bind the volatile iodine and fluorine, preventing them from interfering with the Thermal Conductivity Detector (TCD).

Step-by-Step Methodology :

  • System Purge : Flush the CHN analyzer with ultra-high purity Helium (carrier gas) and Oxygen (combustion gas) for 30 minutes.

  • Calibration & Blanking : Run three empty tin capsules to establish a baseline. Run a Certified Reference Material (CRM), such as Sulfanilamide, to calibrate the TCD.

  • Sample Preparation : Weigh exactly 2.000 mg of this compound into a tin capsule. Fold tightly to exclude atmospheric air.

  • Combustion : Drop the capsule into the 950°C oxidation furnace.

  • Self-Validation Trigger : Following the sample run, immediately run a known standard of 4-fluorobenzoic acid. If the standard's carbon recovery deviates by >0.15% from theoretical, the silver wool is saturated with halogens. The run is invalidated, the scrubber must be replaced, and the sample re-analyzed.

Protocol B: Dual Halogen (F/I) Determination via Schöniger Flask Combustion

Objective : Quantify both Fluorine (6.50%) and Iodine (43.45%) simultaneously. Causality : The Schöniger method (3)[3] is strictly required here. The closed-flask oxygen environment completely mineralizes the strong C-F bond while physically trapping the volatile iodine gas before it can escape.

Step-by-Step Methodology :

  • Absorption Solution Prep : Add 10 mL of 0.1 M

    
     and 3 drops of 30% 
    
    
    
    into a 500 mL heavy-walled Schöniger flask. Causality: The
    
    
    is critical; it acts as an oxidizing agent to convert all transient iodine species (
    
    
    ,
    
    
    ) uniformly into stable iodate (
    
    
    ) and iodide (
    
    
    ) ions, ensuring 100% recovery.
  • Sample Weighing : Weigh 5.0 - 10.0 mg of the sample onto an ashless filter paper flag. Place it into the platinum sample carrier.

  • Combustion : Flush the flask with pure

    
     for 60 seconds. Seal the flask and ignite the paper using an infrared igniter.
    
  • Absorption Phase : Invert the flask and shake vigorously for 30 minutes until the white combustion fumes are entirely absorbed into the alkaline liquid.

  • Aliquot Split & Detection :

    • Pathway A (Fluorine): Dilute a 2 mL aliquot and inject it into an Ion Chromatograph (IC) equipped with a suppressed conductivity detector.

    • Pathway B (Iodine): Titrate a 5 mL aliquot potentiometrically using 0.01 M

      
       and a silver-ring electrode.
      
  • Self-Validation Trigger : Co-combust a mixed CRM (5 mg 4-fluorobenzoic acid + 5 mg iodoacetic acid). The analytical batch is only accepted if the recovery for both F and I falls between 99.5% and 100.5%.

Visualizing the Dual-Halogen Analytical Workflow

HalogenWorkflow N1 Sample Weighing (this compound) N2 Schöniger Flask Combustion (O2 Atmosphere, 1000°C) N1->N2 Ignite in Closed System N3 Alkaline Absorption (NaOH + H2O2 Trap) N2->N3 Mineralize & Trap Vapors N4 Aliquot Split (Matrix Dilution) N3->N4 Homogenize Solution N5 Fluoride (F-) Detection (Ion Chromatography) N4->N5 Pathway A N6 Iodine (I-) Detection (Potentiometric Titration) N4->N6 Pathway B N7 Data Validation (±0.4% Theoretical Limit) N5->N7 F% Yield Check N6->N7 I% Yield Check

Workflow for the dual-halogen elemental analysis of this compound.

References

  • PubChem . "this compound | C10H10FIO - PubChem". National Center for Biotechnology Information. 1

  • Ablordeppey, S. Y., et al. (2008) . "Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one". Bioorganic & Medicinal Chemistry, 16(15), 7291–7301. 2

  • Mettler-Toledo / ResearchGate . "Titration - Schöniger-flask combustion of organofluorine compounds". Analyst (London). 3

Sources

Safety Operating Guide

Comprehensive Safety and Disposal Protocol for 4'-Fluoro-4-iodobutyrophenone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary 4'-Fluoro-4-iodobutyrophenone (CAS: 40862-32-6) is a critical synthetic intermediate widely utilized in the development of neuropsychiatric therapeutics, including the [1] and various butyrophenone derivatives. While highly valuable for cross-coupling and alkylation reactions, its chemical structure—featuring both an alkyl iodide moiety and a[2]—presents significant toxicological and environmental hazards. This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step operational protocol for the safe handling, spill response, and [3] of this compound.

Hazard Assessment & Mechanistic Causality Understanding the chemical behavior of this compound is essential for designing effective safety protocols:

  • Alkylating Potential (Toxicity): The terminal carbon bonded to the iodine atom is highly electrophilic. In biological systems, it can undergo rapid

    
     nucleophilic substitution reactions with DNA and proteins. This alkylating capability makes the compound a severe irritant, a potential mutagen, and highly toxic upon exposure.
    
  • Halogenated Profile (Environmental & Disposal Hazard): The molecule contains two distinct halogens: fluorine and iodine. Standard incineration of this compound generates highly corrosive and toxic acid gases, specifically hydrofluoric acid (HF) and hydroiodic acid (HI). Consequently, it cannot be processed via standard fuel blending and must be strictly segregated into halogenated waste streams for [4].

Quantitative Data Summary

Property / ParameterValue / Specification
Chemical Name This compound
CAS Number 40862-32-6
Molecular Formula

Molecular Weight 292.09 g/mol
Waste Classification Halogenated Organic Waste (RCRA Regulated)[3]
EPA Halogen Threshold >1,000 ppm total halogens presumes halogenated waste[5]
Incineration Temp >1000°C (Requires Acid Gas Scrubbing)

Operational Safety & Handling Protocol

To mitigate the risk of exposure to this potent alkylating agent, the following step-by-step methodology must be strictly adhered to during laboratory operations:

Step 1: Engineering Controls Setup

  • Conduct all measurements, transfers, and reactions inside a certified, externally exhausted chemical fume hood.

  • Ensure the fume hood sash is pulled down to the lowest operational level to provide a physical barrier against potential splashes.

Step 2: Personal Protective Equipment (PPE) Donning

  • Wear a fully buttoned, flame-resistant laboratory coat.

  • Equip double-layered nitrile gloves (minimum 8 mil thickness). The outer glove should be changed immediately if contamination is suspected, as alkyl iodides can permeate thin nitrile over time.

  • Wear chemical splash goggles and, if handling large volumes, a full face shield.

Step 3: Execution of Chemical Transfer

  • Use dedicated, chemically compatible spatulas or glass pipettes for transfer.

  • Keep the primary container tightly sealed immediately after use to prevent the release of volatile alkylating vapors.

Waste Segregation & Containerization Plan

Improper mixing of halogenated and non-halogenated waste exponentially [6] and creates severe regulatory liabilities.

Step-by-Step Disposal Methodology:

  • Isolate the Waste Stream: Designate a specific, chemically compatible container (e.g., High-Density Polyethylene (HDPE) or PTFE-lined amber glass) exclusively for Halogenated Organic Waste . Do not mix with non-halogenated solvents like acetone or ethanol[6][7].

  • Labeling: Before the first drop of waste is added, affix a standardized hazardous waste label. Explicitly write "Hazardous Waste - Halogenated Organics" and list "this compound" as a constituent.[8].

  • Vapor-Tight Containment: Ensure the container features a secure, threaded cap. The container must remain completely closed and vapor-tight at all times, except when actively adding waste[8].

  • Satellite Accumulation Area (SAA) Storage: Store the sealed waste container in a designated SAA within the same laboratory where the waste was generated. Place the container inside secondary containment (e.g., a polyethylene tray) to capture potential leaks[9].

  • EHS Transfer: Once the container is 90% full, or reaches the maximum accumulation time limit (typically 90 to 180 days depending on generator status), submit a waste pickup request to your Environmental Health and Safety (EHS) department via your institution's waste management system[3][9].

G Start Waste Generation: This compound Segregation Segregation: Halogenated Waste Stream Start->Segregation Identify Halogens Container Containerization: PTFE-Lined, Vapor-Tight Segregation->Container Add to Waste Storage SAA Storage: Secondary Containment Container->Storage Cap & Label Pickup EHS Transfer Storage->Pickup Request Pickup Incineration High-Temp Incineration (>1000°C) Pickup->Incineration Off-site Facility Scrubber Acid Gas Scrubbing (Neutralize HF & HI) Incineration->Scrubber Exhaust Gas

Workflow for segregation, containment, and specialized incineration of halogenated organic waste.

Spill Response & Decontamination Workflow

In the event of a localized spill inside the fume hood, immediate and systematic action is required to prevent exposure and environmental release[8].

Step-by-Step Spill Response:

  • Isolate and Ventilate: Immediately halt all work. Ensure the fume hood exhaust is functioning at maximum capacity to draw away toxic vapors. Remove any potential ignition sources[8].

  • Containment: Surround the spill with an inert, chemically compatible absorbent material (e.g., universal spill pads, vermiculite, or dry sand) to prevent the liquid from spreading[8].

  • Absorption and Collection: Allow the absorbent pads to sit and fully absorb the chemical. Using non-sparking tools, scoop the saturated absorbent into a heavy-duty, leak-proof plastic bag or a dedicated solid waste container[8][10].

  • Surface Decontamination: Wash the contaminated surface thoroughly with a compatible solvent (e.g., a small amount of isopropanol), followed by soap and water. Absorb the wash liquids and add them to the solid waste container.

  • Waste Disposal: Seal the container, label it as "Hazardous Waste - Spill Debris containing this compound," and contact EHS for immediate removal.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3016232, this compound." PubChem, [Link]

  • Environmental Protection Agency (EPA). "Review of Alternative Treatment Processes for Halogenated Organic Waste Streams." P2 InfoHouse, [Link]

  • Division of Research Safety. "Halogenated Organic Liquids - Standard Operating Procedure." University of Illinois, [Link]

  • Environmental Health and Safety. "Hazardous Waste Reduction." Oregon State University, [Link]

  • Department of Environmental Health and Safety. "Chemical Waste Management: Combining Compatible Used Organic Solvents." University of Louisville, [Link]

  • Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal." Hazardous Waste Experts, [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Fluoro-4-iodobutyrophenone
Reactant of Route 2
Reactant of Route 2
4'-Fluoro-4-iodobutyrophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.